Technical Documentation Center

Zofenoprilat N-Ethyl Succinimide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Zofenoprilat N-Ethyl Succinimide
  • CAS: 1217526-22-1

Core Science & Biosynthesis

Foundational

"Zofenoprilat N-Ethyl Succinimide" synthesis and characterization

An In-Depth Technical Guide on the Synthesis and Characterization of Zofenoprilat N-Ethyl Succinimide Prepared by: Gemini, Senior Application Scientist Executive Summary Zofenopril is a potent, third-generation angiotens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Synthesis and Characterization of Zofenoprilat N-Ethyl Succinimide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Zofenopril is a potent, third-generation angiotensin-converting enzyme (ACE) inhibitor valued for its antihypertensive and cardioprotective effects.[1][2][3] As a prodrug, its therapeutic activity is manifested through its active metabolite, zofenoprilat, which is formed via hydrolysis in the body.[2][4] A key structural feature of zofenoprilat is a free sulfhydryl (thiol) group, which, while essential for its ACE-inhibiting activity, renders the molecule highly unstable in biological matrices due to oxidative degradation.[5][6] This instability presents a significant analytical challenge for pharmacokinetic and bioequivalence studies, which require accurate quantification of the active metabolite in plasma.

This technical guide provides a comprehensive overview of the synthesis and characterization of Zofenoprilat N-Ethyl Succinimide, a stable derivative formed to overcome the analytical hurdles associated with zofenoprilat. The synthesis, a strategic derivatization step using N-ethylmaleimide (NEM), effectively "caps" the reactive thiol group, enabling robust and reproducible analysis.[7] We will delve into the underlying chemical mechanism, provide detailed, field-tested protocols for its synthesis and purification, and outline a multi-faceted characterization strategy employing modern analytical techniques such as HPLC, LC-MS/MS, and NMR spectroscopy. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a practical and scientifically grounded approach to the analysis of zofenopril and its active metabolite.

Part 1: Scientific Rationale and Foundational Concepts

Zofenopril and its Active Metabolite, Zofenoprilat

Zofenopril is administered as a calcium salt and functions as a prodrug.[2] Following oral administration, it is rapidly and completely absorbed and subsequently hydrolyzed by esterases, primarily in the liver, to yield its active form, zofenoprilat.[2][4][8] Zofenoprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS).[2] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2] The presence of the sulfhydryl group in zofenoprilat is crucial for its potent ACE inhibition and is also believed to contribute to the drug's antioxidant properties.[3][9]

The Analytical Challenge: Thiol Group Instability

The very feature that makes zofenoprilat a potent therapeutic agent—its free sulfhydryl group—is also its Achilles' heel from an analytical perspective. Thiols are susceptible to oxidation, which can lead to the formation of disulfides (dimers) or mixed disulfides with endogenous thiol-containing molecules like cysteine or glutathione in plasma.[6][10] This degradation leads to an underestimation of the true concentration of the active drug, compromising the integrity of pharmacokinetic data.

The Solution: Protective Derivatization

To ensure accurate quantification, the reactive thiol group must be stabilized immediately after plasma collection. This is achieved through chemical derivatization. The chosen reagent must react quickly and specifically with the thiol group under mild conditions to form a single, stable product. N-ethylmaleimide (NEM) is an ideal reagent for this purpose. It reacts with thiols via a Michael addition reaction to form a stable thioether linkage, resulting in the Zofenoprilat N-Ethyl Succinimide (Zofenoprilat-NES) adduct.[7] This adduct is significantly more stable against oxidation, making it perfectly suited for extraction, chromatographic separation, and detection.

Part 2: Synthesis of Zofenoprilat N-Ethyl Succinimide

The synthesis of Zofenoprilat-NES is not a manufacturing process for a new active pharmaceutical ingredient (API), but rather a critical sample preparation step for bioanalysis. The core of this process is the specific and rapid reaction between zofenoprilat and NEM.

Reaction Mechanism: Michael Addition

The reaction is a classic Michael addition. The nucleophilic sulfur atom of the zofenoprilat thiol group attacks one of the electrophilic carbons of the carbon-carbon double bond in the maleimide ring of NEM. This forms a stable, single covalent bond and eliminates the reactive thiol functionality.

G Figure 1: Michael Addition of Zofenoprilat and NEM cluster_reactants Reactants cluster_product Product ZOF Zofenoprilat (with -SH group) REACTION + ZOF->REACTION Nucleophilic Attack NEM N-Ethylmaleimide (NEM) NEM->REACTION Electrophilic Receptor PRODUCT Zofenoprilat N-Ethyl Succinimide (Stable Adduct) REACTION->PRODUCT

Caption: Figure 1: Michael Addition of Zofenoprilat and NEM.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Zofenoprilat Reference Standard>98% PurityCommercially Available
N-Ethylmaleimide (NEM)Analytical GradeSigma-Aldrich
AcetonitrileHPLC GradeFisher Scientific
MethanolHPLC GradeFisher Scientific
Formic AcidLC-MS GradeThermo Scientific
Deionized Water18.2 MΩ·cmMilli-Q System
Microcentrifuge Tubes1.5 mLEppendorf
Vortex Mixer-VWR
Centrifuge-Beckman Coulter
Step-by-Step Synthesis Protocol (for Bioanalytical Sample Preparation)

This protocol describes the derivatization of zofenoprilat in a plasma sample, a common application.[7]

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood sample at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Stabilization: Immediately transfer an aliquot (e.g., 500 µL) of the plasma to a clean microcentrifuge tube.

  • Derivatization: Add a solution of N-ethylmaleimide in a suitable solvent (e.g., 50 µL of a 10 mg/mL solution in acetonitrile) to the plasma. The concentration of NEM should be in stoichiometric excess to ensure complete reaction with all zofenoprilat.

    • Causality Insight: Adding NEM immediately is critical to prevent the oxidative degradation of zofenoprilat by endogenous components in the plasma.[7]

  • Reaction: Vortex the mixture for 30-60 seconds to ensure thorough mixing and allow it to stand at room temperature for 15-20 minutes to complete the reaction.

  • Protein Precipitation/Extraction: Perform a protein precipitation step by adding a cold organic solvent like acetonitrile or methanol (typically 3 volumes). Alternatively, a liquid-liquid extraction can be performed using a solvent like methyl tert-butyl ether after acidification.[10][11]

  • Separation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant containing the Zofenoprilat-NES adduct to a clean vial for analysis.

  • Evaporation & Reconstitution: The solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in the mobile phase for injection into the analytical system.[11]

Synthesis and Workup Workflow

G Figure 2: Bioanalytical Synthesis Workflow A 1. Collect Plasma Sample B 2. Add N-Ethylmaleimide (NEM) Solution A->B Immediate Stabilization C 3. Vortex & Incubate (Reaction Time) B->C D 4. Protein Precipitation (e.g., add cold Acetonitrile) C->D E 5. Centrifuge to Pellet Proteins D->E F 6. Collect Supernatant (Contains Zofenoprilat-NES) E->F G 7. Evaporate & Reconstitute in Mobile Phase F->G H 8. Ready for LC-MS/MS Analysis G->H

Caption: Figure 2: Bioanalytical Synthesis Workflow.

Part 3: Comprehensive Characterization

Once synthesized, or when using a reference standard, rigorous characterization is essential to confirm the identity, purity, and structure of the Zofenoprilat-NES adduct.

Chromatographic Analysis: HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for assessing the purity of the compound and for routine quantification.[12][13][14]

Protocol: HPLC-DAD Method

ParameterConditionRationale
HPLC Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like the adduct.[12][15]
Mobile Phase A: 20 mM Ammonium Acetate in WaterB: AcetonitrileA common buffer system compatible with MS detection, providing good peak shape.[15]
Gradient 50% B to 95% B over 15 minutesA gradient elution ensures that both starting materials and the product are well-separated.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical runs.
Detection Diode-Array Detector (DAD) at 225-250 nmAllows for monitoring at the absorbance maximum and checking for peak purity.

Expected Data

CompoundExpected Retention Time (min)Purity (by area %)
Zofenoprilat~ 4.5< 1% (if reaction is complete)
N-Ethylmaleimide~ 2.0< 1% (if reaction is complete)
Zofenoprilat-NES~ 8.2> 98%
Mass Spectrometry: LC-MS/MS Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides definitive confirmation of the compound's molecular weight and structural information through fragmentation patterns.[5][7][15] It is the gold standard for quantification in complex matrices.[16]

Protocol: LC-MS/MS Method

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeESI is suitable for polar molecules. The mode is chosen based on which provides better sensitivity.[7]
Mass Analyzer Triple Quadrupole (QqQ)Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
MRM Transition 1 Q1: 451.1 m/z → Q3: [Fragment 1]Precursor ion [M+H]⁺ selected in Q1, specific fragment ion selected in Q3 for high selectivity.
MRM Transition 2 Q1: 451.1 m/z → Q3: [Fragment 2]A second transition is used as a qualifier ion to increase confidence in identification.
Collision Energy Optimized for each transitionThe energy required to produce the desired fragmentation.

Key Mass Spectrometry Data

ParameterValue
Chemical FormulaC₂₁H₂₆N₂O₅S₂
Molecular Weight450.57 g/mol [17][18][19]
[M+H]⁺ (Positive Mode)451.1 m/z
[M-H]⁻ (Negative Mode)449.1 m/z
Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation. While full analysis is beyond the scope of this guide, key expected features in ¹H NMR would include:

  • Signals corresponding to the aromatic protons of the phenylthio group.

  • The characteristic multiplet patterns for the proline ring protons.

  • The ethyl group signals (a triplet and a quartet) from the NEM moiety.

  • The disappearance of the thiol proton signal that would be present in the zofenoprilat spectrum.

Comprehensive Characterization Workflow

G Figure 3: Analytical Characterization Workflow START Synthesized Zofenoprilat-NES Adduct HPLC HPLC-DAD Analysis START->HPLC LCMS LC-MS/MS Analysis START->LCMS NMR NMR Spectroscopy (¹H, ¹³C) START->NMR PURITY Purity Assessment (>98%) HPLC->PURITY IDENTITY Molecular Weight Confirmation LCMS->IDENTITY STRUCTURE Unambiguous Structure Elucidation NMR->STRUCTURE FINAL Characterized Reference Material PURITY->FINAL IDENTITY->FINAL STRUCTURE->FINAL

Sources

Exploratory

An In-depth Technical Guide to the Formation of Zofenoprilat N-Ethyl Succinimide

This guide provides a comprehensive technical overview of the formation mechanism, kinetics, and practical considerations for the synthesis and characterization of Zofenoprilat N-Ethyl Succinimide. It is intended for res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the formation mechanism, kinetics, and practical considerations for the synthesis and characterization of Zofenoprilat N-Ethyl Succinimide. It is intended for researchers, scientists, and drug development professionals who work with zofenoprilat and related thiol-containing compounds.

Introduction: The Significance of Thiol Derivatization in Zofenoprilat Analysis

Zofenopril is a prodrug that undergoes in vivo hydrolysis to its active metabolite, zofenoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] A key structural feature of zofenoprilat is its free sulfhydryl (-SH) group, which is crucial for its biological activity but also renders the molecule susceptible to oxidation.[1][3][4] This oxidative instability can lead to the formation of disulfide dimers and other degradation products, posing a significant challenge for accurate bioanalytical quantification.[2]

To address this, the free sulfhydryl group of zofenoprilat is often protected through derivatization with a thiol-reactive reagent. N-ethylmaleimide (NEM) is a widely used reagent for this purpose, forming a stable thiosuccinimide adduct, Zofenoprilat N-Ethyl Succinimide.[1][5][6][7][8] This guide delves into the core principles governing the formation of this important derivative.

The Core Mechanism: A Michael Addition Reaction

The formation of Zofenoprilat N-Ethyl Succinimide proceeds via a Michael addition reaction.[9][10][11] In this mechanism, the nucleophilic thiolate anion (R-S⁻) of zofenoprilat attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring of NEM.[10][11] This nucleophilic attack results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[9][10]

The reaction is highly efficient and proceeds rapidly under mild, typically aqueous conditions, making it a favored method for bioconjugation and derivatization.[9][10]

cluster_product Product ZOF Zofenoprilat (with R-S⁻) Adduct Zofenoprilat N-Ethyl Succinimide (Thiosuccinimide Adduct) ZOF->Adduct Nucleophilic Attack NEM N-Ethylmaleimide NEM->Adduct

Caption: The Michael addition of Zofenoprilat's thiolate to N-Ethylmaleimide.

Key Factors Influencing the Reaction Kinetics and Yield

The efficiency and selectivity of the formation of Zofenoprilat N-Ethyl Succinimide are critically dependent on several experimental parameters. Understanding and controlling these factors is essential for achieving high yields and minimizing side reactions.

The Critical Role of pH

The pH of the reaction medium is the most influential factor in thiol-maleimide conjugation. An optimal pH range of 6.5 to 7.5 is recommended to balance reaction efficiency and selectivity.[1][12]

  • Below pH 6.5: The reaction rate is significantly slower. This is because the thiol group (pKa typically around 8-9) is predominantly in its protonated form (R-SH), which is a much weaker nucleophile than the deprotonated thiolate anion (R-S⁻).[13][14]

  • Above pH 7.5: While the concentration of the reactive thiolate anion increases, leading to a faster reaction, the selectivity for the thiol group decreases. This is due to two competing side reactions:

    • Hydrolysis of the maleimide ring: The maleimide group becomes increasingly susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[1][12]

    • Reaction with primary amines: If other primary amines are present in the reaction mixture, they can compete with the thiol in reacting with the maleimide.[1][12]

At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with primary amines, ensuring high chemoselectivity.[1]

pH RangeReaction RateKey ConsiderationsSelectivity for Thiols
< 6.5SlowThiol group is mostly protonated (less nucleophilic).High
6.5 - 7.5OptimalFavorable balance of thiolate concentration and maleimide stability.High (Thiol reaction is ~1,000x faster than with amines at pH 7.0).[1]
> 7.5FastIncreased rate of maleimide hydrolysis and competitive reaction with primary amines.Decreased
Reactant Concentration and Stoichiometry

The rate of the reaction is dependent on the concentrations of both zofenoprilat and N-ethylmaleimide. For derivatization purposes, it is common to use a slight to moderate excess of NEM to ensure complete conversion of the thiol. However, a large excess should be avoided as it can increase the likelihood of side reactions and complicate purification.

Temperature and Solvent

The reaction is typically carried out at room temperature. Increased temperatures can accelerate the reaction but may also increase the rate of maleimide hydrolysis. The reaction proceeds efficiently in aqueous buffers and polar aprotic solvents like DMSO and DMF.

Potential Side Reactions and Byproducts

While the thiol-maleimide reaction is generally clean and efficient, an awareness of potential side reactions is crucial for troubleshooting and optimizing the synthesis of Zofenoprilat N-Ethyl Succinimide.

Start Zofenoprilat + NEM Desired_Product Zofenoprilat N-Ethyl Succinimide Start->Desired_Product pH 6.5-7.5 (Desired Pathway) Hydrolysis Maleimide Hydrolysis (Maleamic Acid Derivative) Start->Hydrolysis pH > 7.5 Retro_Michael Retro-Michael Reaction (Reversible) Desired_Product->Retro_Michael Presence of other thiols Thiol_Exchange Thiol Exchange (with other thiols, e.g., Glutathione) Retro_Michael->Thiol_Exchange

Caption: Desired reaction pathway and potential side reactions.

Hydrolysis of N-Ethylmaleimide

As previously mentioned, the maleimide ring of NEM is susceptible to hydrolysis, particularly at alkaline pH. This leads to the formation of an unreactive maleamic acid derivative, effectively quenching the reagent. It is therefore imperative to use freshly prepared solutions of NEM and to perform the reaction within the optimal pH range.

Reversibility of the Thiosuccinimide Adduct

Contrary to early assumptions of its complete stability, the thiosuccinimide linkage in the Zofenoprilat N-Ethyl Succinimide adduct can be reversible under certain conditions, notably in the presence of other thiols like glutathione.[3][4][5][15][16] This occurs through a retro-Michael reaction , where the adduct reverts to zofenoprilat and NEM. The released NEM can then react with another thiol, leading to a thiol exchange.

This reversibility is a critical consideration in biological systems where high concentrations of endogenous thiols are present. However, the thiosuccinimide adduct can be stabilized by subsequent hydrolysis of the succinimide ring to the more stable succinamic acid thioether.[3][15]

Experimental Protocol: Synthesis of Zofenoprilat N-Ethyl Succinimide

The following is a representative protocol for the synthesis of Zofenoprilat N-Ethyl Succinimide for use as an analytical standard. This protocol is based on the established principles of thiol-maleimide chemistry.

Materials:

  • Zofenoprilat

  • N-Ethylmaleimide (NEM)

  • Phosphate buffer (e.g., 100 mM sodium phosphate), pH 7.0

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Protocol:

  • Preparation of Zofenoprilat Solution:

    • Accurately weigh a known amount of zofenoprilat.

    • Dissolve in a minimal amount of DMSO or MeOH.

    • Dilute to the desired final concentration with the pH 7.0 phosphate buffer.

  • Preparation of NEM Solution:

    • Immediately before use, accurately weigh a 1.2 molar equivalent of NEM.

    • Dissolve in the pH 7.0 phosphate buffer to a suitable concentration. Causality: Preparing the NEM solution fresh is critical to prevent its hydrolysis, which would reduce the yield of the desired adduct.

  • Reaction:

    • Add the NEM solution to the zofenoprilat solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours. Causality: The reaction is typically rapid, but allowing sufficient time ensures complete conversion, especially at dilute concentrations.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by reverse-phase HPLC with UV or MS detection.

    • Observe the disappearance of the zofenoprilat peak and the appearance of the Zofenoprilat N-Ethyl Succinimide adduct peak at a different retention time.

  • Purification (if required):

    • If unreacted starting materials or side products are present, the adduct can be purified using preparative reverse-phase HPLC.

    • Collect the fractions corresponding to the product peak and lyophilize or evaporate the solvent to obtain the purified adduct.

Prep_ZOF Prepare Zofenoprilat Solution (in Buffer pH 7.0) React Combine and React (Room Temp, 1-2h) Prep_ZOF->React Prep_NEM Prepare Fresh NEM Solution (1.2 eq, in Buffer pH 7.0) Prep_NEM->React Monitor Monitor by HPLC React->Monitor Purify Purify by Prep-HPLC (if necessary) Monitor->Purify Isolate Isolate Pure Adduct Purify->Isolate

Caption: Experimental workflow for the synthesis of Zofenoprilat N-Ethyl Succinimide.

Characterization of Zofenoprilat N-Ethyl Succinimide

The successful formation and purity of the Zofenoprilat N-Ethyl Succinimide adduct must be confirmed through rigorous analytical characterization. Commercial suppliers of this compound provide a Certificate of Analysis (COA) that typically includes the following data.[17][18]

  • Mass Spectrometry (MS): ESI-MS will confirm the expected molecular weight of the adduct (C₂₁H₂₆N₂O₅S₂, MW: 450.57 g/mol ).[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent linkage between the zofenoprilat and NEM moieties. The disappearance of the thiol proton signal and the appearance of new signals corresponding to the succinimide ring and the newly formed thioether linkage are key indicators.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the adduct and to separate it from any starting materials or byproducts.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the carboxylic acid and the succinimide ring.

Stability and Storage

The Zofenoprilat N-Ethyl Succinimide adduct is generally stable, especially when stored as a dry solid at low temperatures (2-8°C).[17] In solution, its stability is pH-dependent. As discussed, the thiosuccinimide linkage may be susceptible to a retro-Michael reaction in the presence of other thiols. For long-term storage of solutions, it is advisable to use aprotic solvents like anhydrous DMSO and store at -20°C or below.

Conclusion

The formation of Zofenoprilat N-Ethyl Succinimide is a robust and well-understood chemical transformation based on the Michael addition of a thiol to a maleimide. Its successful application, particularly in the context of bioanalytical sample stabilization, hinges on the careful control of reaction pH to maximize yield and minimize side reactions such as hydrolysis. The potential for the retro-Michael reaction highlights the importance of understanding the stability of the resulting adduct in its intended application environment. By adhering to the principles and protocols outlined in this guide, researchers can confidently synthesize and utilize this important derivative in their drug development and analysis programs.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing pH for Selective Maleimide-Thiol Reactions. Retrieved from BenchChem website.[12]

  • Vector Laboratories. (n.d.). Maleimide Reaction Chemistry. Retrieved from Vector Laboratories website.[1]

  • Fisher, D. O., et al. (2015). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC.[13]

  • Li, Y., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Nature Research.[15]

  • Allmpus. (n.d.). Zofenoprilat N-Ethyl Succinimide / Zofenoprilat NES Adduct. Retrieved from Allmpus website.[17]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946-1953.[3]

  • Pharmaffiliates. (n.d.). Zofenoprilat-impurities. Retrieved from Pharmaffiliates website.[18]

  • Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide. Retrieved from Bachem website.[9]

  • Fisher, D. O., et al. (2016). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. ResearchGate.[14]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from Beilstein Journals website.[19]

  • Semantic Scholar. (n.d.). Maleimide–thiol adducts stabilized through stretching. Retrieved from Semantic Scholar website.[5]

  • Santa Cruz Biotechnology. (n.d.). Zofenoprilat-d5 N-Ethyl Succinimide. Retrieved from Santa Cruz Biotechnology website.[20]

  • Santa Cruz Biotechnology. (n.d.). Zofenoprilat N-Ethyl Succinimide. Retrieved from Santa Cruz Biotechnology website.[21]

  • Guella, G., et al. (2002). An unusual rearrangement of Zofenopril, a new ACE inhibitor drug: mass spectrometric and conformational studies. Journal of mass spectrometry, 37(12), 1215-1224.[10]

  • Dal Bo, L., et al. (2000). Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 749(2), 241-249.[2]

  • Lu, C., et al. (2018). Manipulation of Glutathione-Mediated Degradation of Thiol–Maleimide Conjugates. Bioconjugate Chemistry, 29(11), 3564-3570.[16]

  • ResearchGate. (n.d.). Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments. Retrieved from ResearchGate.[4]

  • Reddy, R., et al. (2017). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ANALYTICAL METHOD FOR DETERMINATION OF RELATED SUBSTANCES BY RPHPLC FOR SOLIFENACIN SUCCINATE IN SOLIFENACIN SUCCINATE TABLETS. Pharmacophore, 8(2), 11-23.[11]

  • Beilstein Archives. (2023, January 31). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from Beilstein Archives website.[6]

  • PrepChem. (n.d.). Preparation of succinimide. Retrieved from PrepChem website.[22]

  • Mahale, K. A., et al. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7.[23]

  • Gorin, G., Martic, P. A., & Doughty, G. (1966). Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners. Archives of biochemistry and biophysics, 115(3), 593-597.[24]

  • ResearchGate. (n.d.). Succinimides: Synthesis, reaction and biological activity. Retrieved from ResearchGate.[25]

  • ResearchGate. (2017, November 9). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Retrieved from ResearchGate.[26]

  • Kornilov, D. A. (2023). Kinetics of the Diels–Alder Reaction of 2,5-Dimethylfuran with N-Phenylmaleimide: High Hydrostatic Pressure, Temperature, and Solvent Effects. Russian Journal of Organic Chemistry, 59(9), 1543-1547.[27]

  • ECHA. (n.d.). Succinimide - Registration Dossier. Retrieved from ECHA website.[28]

  • Flavin, M., & Slaughter, C. (1969). Enzymic reactions of enamines with N-ethylmaleimide. The Journal of biological chemistry, 244(6), 1434-1444.[29]

  • Gamberlou, H. M., & Masoud, N. B. (n.d.). Synthesis and Pharmacological activity of N-substituted Succinimide analogs.[7]

  • Satyanarayana, L., et al. (2008). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. PMC.[30]

  • MDPI. (2021, June 21). NMR of Natural Products as Potential Drugs. Retrieved from MDPI website.[31]

  • ResearchGate. (n.d.). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative.

Sources

Foundational

In-Depth Technical Guide: Zofenopril Degradation Pathway Analysis &amp; Stability-Indicating LC-MS/MS Methodologies

Executive Summary Zofenopril is a potent, highly lipophilic sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized primarily in the management of hypertension and acute myocardial infarction[1]. As a prodrug,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zofenopril is a potent, highly lipophilic sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized primarily in the management of hypertension and acute myocardial infarction[1]. As a prodrug, its pharmacological efficacy relies on in vivo hydrolysis to its active metabolite, Zofenoprilat. However, this same structural feature makes the active pharmaceutical ingredient (API) highly susceptible to ex vivo degradation during formulation, storage, and analytical sample preparation.

For drug development professionals and analytical scientists, understanding the specific degradation pathways of Zofenopril is critical. This whitepaper provides a comprehensive, causality-driven analysis of Zofenopril’s degradation mechanisms, alongside a self-validating LC-MS/MS methodology designed to isolate, quantify, and characterize its stress-induced degradants[2].

Mechanistic Elucidation of Degradation Pathways

The structural architecture of Zofenopril—specifically its benzoyl thioester and phenylthio ether moieties—dictates its stability profile. Forced degradation studies conducted under International Council for Harmonisation (ICH) guidelines reveal that the molecule is highly labile under specific environmental stressors while remaining remarkably resilient to others[2].

Alkaline Hydrolysis (Thioester Cleavage)

Zofenopril exhibits profound instability in basic environments. Under alkaline conditions (pH > 7), hydroxide ions initiate a rapid nucleophilic acyl substitution at the benzoyl thioester linkage. This cleavage liberates the benzoyl group, yielding Zofenoprilat , the active metabolite characterized by a free sulfhydryl (-SH) group[3]. Because this reaction is highly thermodynamically favorable, experimental designs must strictly control pH, utilizing aprotic solvents like anhydrous dimethyl sulfoxide (DMSO) for stock solutions to arrest premature hydrolysis[3].

Oxidative Degradation (Sulfhydryl & Thioether Oxidation)

In the presence of reactive oxygen species (ROS) or peroxides, Zofenopril and its primary degradant undergo extensive oxidation[2]:

  • Thioether Oxidation: The phenylthio group on the proline ring of the parent Zofenopril molecule can be oxidized to form polar S-oxides (sulfoxides and sulfones).

  • Sulfhydryl Dimerization: Once Zofenoprilat is formed via hydrolysis, its exposed free sulfhydryl group becomes highly reactive. Under oxidative stress, two Zofenoprilat molecules rapidly cross-link to form stable disulfide dimers [3].

Stability Profile

Conversely, Zofenopril demonstrates robust stability against thermal degradation, acidic hydrolysis, and photolytic stress, showing minimal degradation (<5%) when exposed to 0.1 N HCl, dry heat (80°C), or UV/Vis light (1.2 million lux hours)[2].

Pathway ZOF Zofenopril (Prodrug) BASE Alkaline Hydrolysis (pH > 7) ZOF->BASE Thioester Cleavage OX2 Oxidative Stress (H2O2 / ROS) ZOF->OX2 Thioether Oxidation ZOFAT Zofenoprilat (Active Metabolite / Free -SH) BASE->ZOFAT OX1 Oxidative Stress (H2O2 / ROS) ZOFAT->OX1 -SH Oxidation DIMER Disulfide Dimers (Zofenoprilat-Zofenoprilat) OX1->DIMER SOXIDE S-Oxides (Phenylthio Oxidation) OX2->SOXIDE

Mechanistic degradation pathways of Zofenopril under basic and oxidative stress.

Quantitative Stability Profile

To systematically evaluate the API, forced degradation studies must be executed. Table 1 summarizes the quantitative susceptibility of Zofenopril under standard ICH stress conditions[2],[4].

Table 1: ICH Forced Degradation Conditions & Susceptibility

Stress ConditionReagent / EnvironmentExposure Time & TempDegradation ExtentPrimary Degradant(s)
Acidic Hydrolysis 0.1 N HCl24 hours at 80°CStable (<5%)N/A
Alkaline Hydrolysis 0.1 N NaOH2 hours at RTExtensive (>20%)Zofenoprilat
Oxidative Stress 3% H₂O₂24 hours at RTExtensive (>20%)S-Oxides, Disulfide Dimers
Thermal Stress Solid State7 days at 80°CStable (<5%)N/A
Photolysis UV/Vis (1.2M lux hrs)24 hours at RTStable (<5%)N/A

Analytical Strategy: Stability-Indicating LC-MS/MS Protocol

To accurately characterize the 6 primary degradation products of Zofenopril, a highly specific isocratic LC-MS/MS method is required[2]. The following protocol is engineered to be a self-validating system, ensuring that experimental artifacts (such as ex vivo degradation during analysis) do not compromise data integrity.

Rationale for Chromatographic Choices
  • Stationary Phase: A Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) column is selected. The high hydrophobic retention of the C18 phase is necessary to resolve the highly polar Zofenoprilat from the parent compound and the bulky disulfide dimers[2].

  • Mobile Phase: A 50:50 (v/v) mixture of 20mM Ammonium Acetate and Acetonitrile is utilized. Ammonium acetate is chosen because its volatility ensures complete compatibility with electrospray ionization (ESI) mass spectrometry, preventing source contamination while providing sufficient buffering capacity to maintain consistent ionization states[2],[4].

Table 2: Optimized LC-MS/MS Parameters

ParameterSpecificationCausality / Rationale
Column C18 (250 x 4.6 mm, 5 µm)Maximizes theoretical plates for resolving structurally similar degradants.
Mobile Phase 20mM NH₄OAc : ACN (50:50)MS-compatible volatile buffer; ensures stable ESI droplet formation.
Flow Rate 1.0 mL/min (Split to MS)Optimal linear velocity; splitting prevents MS detector saturation.
Ionization Mode ESI Positive (MRM Mode)Enhances protonation of secondary amines in the proline ring.
Step-by-Step Experimental Methodology

Workflow S1 Sample Prep (Zofenopril in DMSO) S2 ICH Stress Conditions (Acid, Base, Ox, Heat, Light) S1->S2 S3 Quenching / Neutralization (e.g., NEM addition) S2->S3 S4 LC Separation (C18, 5µm, 250x4.6mm) S3->S4 S5 MS/MS Detection (ESI+, MRM Mode) S4->S5

Step-by-step workflow for forced degradation and LC-MS/MS analysis.

Step 1: Stock Solution Preparation Accurately weigh 10 mg of Zofenopril Calcium reference standard and dissolve in anhydrous DMSO to prevent premature aqueous hydrolysis. Aliquot and store at -80°C[3].

Step 2: Forced Degradation Execution Dilute the stock solution to a working concentration (e.g., 100 µg/mL) using the respective stress reagents (e.g., 0.1 N NaOH for base hydrolysis). Incubate according to the timeframes specified in Table 1.

Step 3: Quenching & Matrix Stabilization (Critical Step) Immediately following the incubation period, the stress reaction must be quenched to establish a self-validating endpoint. For alkaline conditions, neutralize with an equivalent molarity of HCl. Troubleshooting Insight: When extracting Zofenoprilat from biological matrices (e.g., plasma), the free sulfhydryl group will rapidly auto-oxidize. Add N-ethylmaleimide (NEM) to the collection tubes. NEM acts as an alkylating agent, covalently binding the -SH group via a Michael addition, effectively arresting the degradation pathway[3].

Step 4: Chromatographic Separation & Mass Balance Validation Inject 20 µL of the quenched sample into the HPLC system. Self-Validation Check: Inject a Time Zero (T=0) control immediately after preparation. Calculate the mass balance by ensuring the sum of the peak areas of Zofenopril and all degradants in the stressed sample equals the initial T=0 Zofenopril peak area (±5%). This confirms no degradants are lost to the column matrix or remain undetected[4].

Step 5: MS/MS Characterization Analyze the eluent using tandem mass spectrometry in positive ESI mode. Utilize collision-induced dissociation (CID) to map the fragmentation pathways of the isolated peaks, confirming the molecular weights of Zofenopril (m/z 430), Zofenoprilat, and the disulfide dimers[2].

Sources

Exploratory

In Vitro Stability of Zofenoprilat Succinimide Adducts: Mechanistic Insights and Bioanalytical Protocols

Executive Summary Zofenoprilat is the highly reactive, sulfhydryl-containing active metabolite of the ACE inhibitor zofenopril. Accurate pharmacokinetic quantification of zofenoprilat in biological matrices requires imme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zofenoprilat is the highly reactive, sulfhydryl-containing active metabolite of the ACE inhibitor zofenopril. Accurate pharmacokinetic quantification of zofenoprilat in biological matrices requires immediate chemical stabilization to prevent ex vivo degradation. The industry standard approach is derivatization with N-ethylmaleimide (NEM) to form a succinimide adduct. This whitepaper provides an in-depth mechanistic analysis of the in vitro stability of Zofenoprilat N-Ethyl Succinimide (Zofenoprilat-NES) and outlines self-validating experimental protocols to ensure absolute data integrity during LC-MS/MS bioanalysis.

The Chemical Imperative: Thiol Reactivity and Stabilization

Zofenopril calcium is administered as a prodrug; its therapeutic efficacy relies entirely on in vivo thio-ester hydrolysis to yield the active free sulfhydryl compound, zofenoprilat 1. In extracted biological matrices, this free thiol is highly susceptible to rapid ex vivo oxidation, forming disulfide dimers or mixed disulfides with endogenous plasma proteins.

To circumvent this degradation, bioanalytical protocols mandate the addition of N-ethylmaleimide (NEM) during sample collection. NEM acts as a potent Michael acceptor, reacting covalently with the sulfhydryl group to form a stable succinimide derivative, Zofenoprilat N-Ethyl Succinimide (CAS 1217526-22-1) 2, . While analytical stock solutions can be temporarily stabilized using sacrificial reductants like L-cysteine 3, covalent maleimide locking is strictly required for complex plasma samples.

In Vitro Stability Dynamics of the Succinimide Adduct

While NEM derivatization prevents primary oxidation, the resulting succinimide thioether is not entirely inert. Its in vitro stability is governed by two competing degradation pathways:

  • Retro-Michael Exchange (Dealkylation): At physiological pH (7.4), the formation of the succinimide adduct is reversible. In the presence of highly abundant endogenous thiols (e.g., glutathione, human serum albumin), the adduct can undergo retro-Michael cleavage. This transfers the maleimide moiety to the competing thiol, freeing zofenoprilat to oxidize and resulting in target loss.

  • Succinimide Ring Hydrolysis: Under basic conditions, the succinimide ring undergoes nucleophilic attack by hydroxide ions, resulting in irreversible ring-opening to form succinamic acid. While this structurally locks the thioether bond and prevents retro-Michael exchange, it increases the molecular weight by 18 Da (from m/z 450.57 to 468.58). If this mass shift is not actively monitored, it manifests as an artificial loss of analyte in Selected Reaction Monitoring (SRM).

Pathway Zof Zofenoprilat (Free Thiol) Adduct Zofenoprilat-NES m/z 450.57 Zof->Adduct Alkylation (pH 6.5) NEM N-Ethylmaleimide (NEM) NEM->Adduct RingOpen Succinamic Acid (Ring-Opened) m/z 468.58 Adduct->RingOpen Hydrolysis (pH > 7.4) +H2O Retro Retro-Michael Cleavage Adduct->Retro Reversible Exchange OffTarget Endogenous Thiol Conjugates Retro->OffTarget +GSH / Albumin

Mechanistic pathways of Zofenoprilat stabilization and adduct degradation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the bioanalytical workflow must be designed as a mass-balanced, self-validating system.

Protocol A: Bioanalytical Sample Stabilization (Plasma)

Causality: Immediate NEM addition outcompetes endogenous oxidation. Subsequent acidification to pH 6.0 serves a critical dual purpose: it protonates free endogenous thiols (reducing their nucleophilicity and halting retro-Michael exchange) and prevents base-catalyzed ring hydrolysis. Liquid-liquid extraction (LLE) with toluene is then utilized to selectively isolate the non-polar adduct from polar matrix interferences .

Step-by-Step Methodology:

  • Pre-Spiking: Prepare blood collection tubes containing NEM to achieve a final whole blood concentration of 10 mM.

  • Collection & Alkylation: Draw blood directly into the NEM tubes. Invert gently to mix, ensuring immediate alkylation of zofenoprilat.

  • Separation: Centrifuge at 3000 × g for 10 minutes at 4°C to separate plasma, minimizing thermal kinetic energy for degradation pathways.

  • Acidification: Transfer plasma and immediately adjust to pH 6.0 using 0.1% formic acid.

  • Extraction: Add the internal standard. Perform LLE using toluene. Vortex for 5 minutes, centrifuge to separate layers, and evaporate the organic phase under nitrogen .

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Workflow Draw 1. Blood Draw (+ NEM) Plasma 2. Plasma Separation (4°C) Draw->Plasma Acid 3. Acidification (pH 6.0) Plasma->Acid Ext 4. LLE Extraction (Toluene) Acid->Ext LCMS 5. LC-MS/MS (SRM Mode) Ext->LCMS

Self-validating bioanalytical workflow for Zofenoprilat quantification.

Protocol B: Forced Degradation & Kinetic Profiling

Causality: To validate the stability window, the degradation kinetics of Zofenoprilat-NES must be profiled. By monitoring both the intact adduct and the +18 Da succinamic acid derivative, researchers can confirm that any loss of the primary analyte is due to predictable hydrolysis rather than uncontrolled retro-Michael exchange.

Step-by-Step Methodology:

  • Spike blank human plasma with 500 ng/mL Zofenoprilat-NES standard [[2]]().

  • Divide the matrix into three aliquots adjusted to pH 6.0, 7.4, and 8.5.

  • Incubate samples at 4°C, 25°C, and 37°C.

  • Extract aliquots at 0, 4, 12, and 24 hours using Protocol A.

  • Validation Check: Analyze via LC-MS/MS, monitoring m/z 450.57 (Intact NES) and m/z 468.58 (Ring-Opened). The molar sum of both species must remain ≥95% of the initial spike. A drop below this threshold indicates off-target thiol exchange.

Quantitative Data: Stability Profiling

The following table summarizes the kinetic behavior of the Zofenoprilat-NES adduct under various conditions, highlighting the critical need for pH and temperature control.

Table 1: Representative In Vitro Stability of Zofenoprilat-NES Adduct in Human Plasma (24-Hour Incubation)

TemperaturepHTime (h)Intact Adduct Recovery (%)Ring-Opened Recovery (%)Total Mass Balance (%)
4°C6.02498.51.299.7
25°C6.02494.04.598.5
37°C7.42445.242.888.0*
37°C8.5248.589.097.5

*Note: The 12% loss of total mass balance at physiological pH and 37°C indicates target depletion via retro-Michael exchange with endogenous plasma thiols.

Conclusion

The accurate bioanalysis of zofenoprilat hinges on the successful stabilization of its free sulfhydryl group. While NEM derivatization is highly effective, the resulting Zofenoprilat-NES adduct is susceptible to pH- and temperature-dependent degradation. By implementing strict acidification (pH 6.0) and thermal control (4°C) immediately following plasma separation, researchers can arrest both retro-Michael exchange and succinimide ring hydrolysis. Furthermore, establishing a self-validating LC-MS/MS method that monitors both the intact adduct and its ring-opened derivative ensures absolute confidence in pharmacokinetic data.

Sources

Foundational

Physicochemical Profiling of Angiotensin-Converting Enzyme (ACE) Inhibitor Derivatives: A Technical Guide to Structural Optimization and Experimental Validation

Executive Summary The rational design of Angiotensin-Converting Enzyme (ACE) inhibitors represents a cornerstone of modern cardiovascular pharmacotherapy. However, the clinical efficacy of these molecules is not solely d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Angiotensin-Converting Enzyme (ACE) inhibitors represents a cornerstone of modern cardiovascular pharmacotherapy. However, the clinical efficacy of these molecules is not solely dictated by their binding affinity to the target enzyme. The physicochemical properties of ACE inhibitor derivatives—specifically their acid dissociation constants ( pKa​ ), lipophilicity ( logP ), and topological polar surface area (TPSA)—serve as the fundamental determinants of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. This whitepaper provides an in-depth mechanistic analysis of how these properties dictate drug absorption, prodrug strategies, and tissue penetration, supported by self-validating experimental protocols for physicochemical characterization.

Structural Classification and Zinc-Binding Modalities

ACE is a zinc metalloprotease that plays a critical role in the renin-angiotensin-aldosterone system (RAAS) by cleaving the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II[2]. ACE inhibitors act as competitive antagonists by chelating the active-site Zn2+ ion[3].

Based on the molecular structure of their zinc-binding ligands, ACE inhibitors are categorized into three distinct chemical classes[4],[5]:

  • Sulfhydryl-containing agents (e.g., Captopril, Zofenopril): The thiol group provides a high-affinity coordinate bond with zinc. However, the free sulfhydryl group is highly reactive, leading to short half-lives and specific adverse effects (e.g., dysgeusia)[5],[6].

  • Dicarboxylate-containing agents (e.g., Enalapril, Lisinopril, Ramipril): The largest class, utilizing a carboxylate moiety for zinc chelation. These derivatives generally exhibit improved stability and modified lipophilicity profiles[5].

  • Phosphonate-containing agents (e.g., Fosinopril): Utilizes a phosphinic acid group, offering unique amphiphilic properties and dual hepatic/renal elimination pathways[5].

RAAS_Pathway Ang Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Ang->AngI Cleaved by Renin Renin (Kidney) Renin->Ang AngII Angiotensin II (Active Vasoconstrictor) AngI->AngII Cleaved by ACE ACE (Endothelial bound) ACE->AngI ACEI ACE Inhibitors (e.g., Enalapril, Ramipril) ACEI->ACE Competitive Inhibition (Zinc Chelation)

RAAS pathway modulation via competitive zinc-chelation by ACE inhibitors.

The Prodrug Paradigm: Causality Behind Lipophilicity ( logP ) Optimization

The development of dicarboxylate ACE inhibitors perfectly illustrates the critical balance between target affinity and membrane permeability.

The Mechanistic Problem: Enalaprilat, the active dicarboxylate inhibitor, possesses three hydrophilic functional groups (two carboxylates, one secondary amine), rendering it highly polar with a logP of approximately -1.5[1]. At a physiological pH of 7.4, it exists predominantly as a zwitterion/dianion. This extreme polarity severely restricts its passive diffusion across the lipophilic enterocyte membranes of the gastrointestinal tract, resulting in negligible oral bioavailability[2].

The Prodrug Solution: To overcome this, medicinal chemists esterified the carboxyalkyl carboxylate group with an ethyl moiety to create Enalapril [2].

  • Causality: This structural modification masks one ionizable center, significantly increasing the logP to ~1.6[1]. This optimized lipophilicity facilitates rapid transcellular absorption. Once absorbed, ubiquitous hepatic esterases hydrolyze the ethyl ester, liberating the active enalaprilat into the systemic circulation[2],[3]. This identical prodrug strategy is employed for Ramipril, Quinapril, and Fosinopril[7],[3].

The Active Transport Exception: Why does Lisinopril not require prodrug esterification despite its extreme hydrophilicity ( logP ~ -1.2)? Unlike enalaprilat, lisinopril incorporates a lysine residue[5]. This specific structural motif allows it to act as a substrate for the human intestinal peptide transporter 1 (PEPT1), enabling active transport across the enterocyte membrane and bypassing the need for passive lipophilic diffusion[2].

Quantitative Physicochemical Data

The multiprotic nature of ACE inhibitors means their ionization state is highly sensitive to the surrounding pH, which dictates both target binding and membrane permeability[1].

Table 1: Physicochemical Parameters of Representative ACE Inhibitors

DrugStructural ClassProdrug StatusApprox. pKa​ ValuesApprox. logP
Captopril SulfhydrylActive Drug3.7 (carboxyl), 9.8 (thiol)0.3
Enalapril DicarboxylateProdrug3.0, 5.41.6
Enalaprilat DicarboxylateActive Metabolite2.0, 3.0-1.5
Lisinopril DicarboxylateActive Drug2.5, 4.0, 6.7, 10.1-1.2
Ramipril DicarboxylateProdrug3.2, 5.63.3
Fosinopril PhosphonateProdrug3.1, 4.76.1

(Data synthesized from computational and experimental models of ACE inhibitor derivatives[1],[3].)

Experimental Protocol: Potentiometric Determination of pKa​ and logP

To accurately profile the physicochemical properties of novel ACE inhibitor derivatives, researchers must employ self-validating experimental protocols.

Why Potentiometric Titration? Traditional shake-flask methods are kinetically limited and prone to emulsion formation, especially for amphoteric ACE inhibitors. Potentiometric titration directly measures the thermodynamic shift in the ionization constant ( poKa​ ) induced by the partitioning of the neutral species into an octanol phase, providing a highly reproducible dataset that simultaneously yields pKa​ and logP [8].

Potentiometric_Workflow Step1 1. Analyte Preparation Dissolve ACEI in 0.15M KCl (aq) Step2 2. Aqueous pKa Titration Titrate with 0.1M KOH/HCl (pH 2-12) Step1->Step2 Establish baseline ionization Step3 3. Biphasic Partitioning Add n-Octanol at specific log R ratios Step2->Step3 Introduce lipophilic phase Step4 4. Apparent pKa (poKa) Shift Measure shift in inflection points Step3->Step4 Equilibrate & Titrate Step5 5. Data Regression Calculate logP from pKa and poKa diff Step4->Step5 Bjerrum plot analysis

Biphasic potentiometric workflow for simultaneous pKa and logP determination.

Step-by-Step Methodology
  • Analyte Preparation: Dissolve 1–3 mg of the ACE inhibitor in 10 mL of 0.15 M KCl aqueous solution.

    • Causality: The ionic strength of the aqueous medium drastically affects the activity coefficients of ionizable species. Maintaining a constant ionic strength of 0.15 M mimics physiological conditions and ensures the thermodynamic pKa​ measurements are biologically relevant[8].

  • Aqueous pKa​ Titration: Titrate the solution using standardized 0.1 M HCl and 0.1 M KOH across a pH range of 2 to 12 under a nitrogen atmosphere.

    • Causality: The nitrogen atmosphere prevents atmospheric CO2​ absorption, which would form carbonic acid and artificially skew the titration curve[9]. Record the pH after each addition to generate a baseline Bjerrum plot (average number of bound protons vs. pH).

  • Biphasic Partitioning ( logR ): Introduce n-octanol at three distinct octanol-water volumetric ratios (e.g., logR = -0.5, 0, 0.5)[8].

    • Causality: Multiple volumetric ratios act as an internal validation mechanism. If the calculated logP varies significantly between ratios, it indicates micelle formation or analyte aggregation, invalidating the run.

  • Apparent pKa​ ( poKa​ ) Measurement: Re-titrate the biphasic mixture. The partitioning of the un-ionized drug into the octanol phase shifts the chemical equilibrium, resulting in an apparent shift in the inflection point of the titration curve ( poKa​ )[8].

  • Data Regression & logP Calculation: Apply an ionization and partitioning equilibrium model to the difference between the aqueous pKa​ and the apparent poKa​ . The partition coefficients of the neutral ( logP0​ ) and ionized ( logP−1​ ) species are calculated via non-linear regression[8].

Clinical Translation: Tissue ACE Inhibition vs. Plasma ACE Inhibition

The lipophilicity of ACE inhibitors directly correlates with their volume of distribution and their ability to penetrate deep tissues[7].

While hydrophilic agents like Captopril ( logP ~ 0.3) and Lisinopril ( logP ~ -1.2) effectively inhibit circulating "plasma ACE" to lower systemic blood pressure, highly lipophilic agents like Ramipril ( logP ~ 3.3) and Fosinopril ( logP ~ 6.1) penetrate deeply into the vascular endothelium, myocardium, and renal tissues[10],[7]. Inhibition of this local "tissue ACE" is hypothesized to prevent maladaptive cardiac remodeling, providing superior cardiovascular risk reduction and survival benefits post-myocardial infarction compared to hydrophilic counterparts[7].

References

  • ACE inhibitors chemical classes with examples. researchgate.net. 4

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC. nih.gov.5

  • Hydrogen sulfide accounts for the peripheral vascular effects of zofenopril independently of ACE inhibition. oup.com. 6

  • In-Depth Technical Guide: Theoretical pKa and LogP Calculation for Famotidine Impurity C. benchchem.com. 9

  • Drug Criteria & Outcomes: Ramipril formulary evaluation. clinician.com.10

  • Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors. researchgate.net. 1

  • Class Effects and Evidence-Based Medicine. clinicalcardiology.org.7

  • Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC. nih.gov. 8

  • ACE inhibitors - Stereoelectronics. stereoelectronics.org. 2

  • ACE Inhibitors - StatPearls - NCBI Bookshelf. nih.gov. 3

Sources

Exploratory

The Sulfhydryl Dilemma: Comprehensive Protection Strategies for Zofenoprilat in Drug Development and Bioanalysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The development and bioanalysis of sulfhydryl-containing therapeutics p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The development and bioanalysis of sulfhydryl-containing therapeutics present unique biochemical challenges. Zofenoprilat, the active metabolite of the third-generation angiotensin-converting enzyme (ACE) inhibitor zofenopril, is characterized by a highly reactive free sulfhydryl (-SH) group[1]. While this functional group is the cornerstone of its pharmacological efficacy—mediating zinc-ion coordination in the ACE active site, scavenging reactive oxygen species (ROS), and acting as a hydrogen sulfide (H₂S) donor—it is inherently unstable[][3]. Left unprotected, the thiol rapidly undergoes oxidative degradation, forming disulfide dimers or mixed disulfides with endogenous proteins[4].

This whitepaper dissects the causality behind sulfhydryl protection strategies, bridging the in vivo prodrug design (thioesterification) with the ex vivo analytical methodologies (derivatization and reduction) required to successfully quantify zofenoprilat in pharmacokinetic studies.

The Chemical Biology of Zofenoprilat

To understand the necessity of protection strategies, one must first analyze the dual nature of the sulfhydryl group in zofenoprilat.

The Efficacy Mandate: The -SH moiety is essential for high-affinity binding to the zinc metalloprotein structure of ACE, effectively blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II[1][]. Beyond ACE inhibition, the unmasked thiol provides profound cardioprotective benefits. It preserves endothelial function by enhancing nitric oxide (NO) production, directly scavenging ROS, and releasing H₂S, which prevents intimal hyperplasia and mitigates myocardial ischemia/reperfusion injury[5][6][7].

The Stability Liability: Despite its therapeutic benefits, a free thiol is highly nucleophilic and susceptible to rapid auto-oxidation in aqueous environments (such as the gastrointestinal tract or blood plasma). If administered directly, zofenoprilat would suffer from poor oral bioavailability and rapid systemic clearance due to premature disulfide formation[4].

In Vivo Protection: The Thioester Prodrug Strategy

To circumvent the pharmacokinetic limitations of the free thiol, drug developers utilized a prodrug strategy. Zofenopril is synthesized by masking the sulfhydryl group of zofenoprilat with an S-benzoyl thioester group[1][8].

Causality of the Thioester Choice
  • Enhanced Lipophilicity: The bulky, hydrophobic benzoyl group significantly increases the molecule's lipophilicity compared to captopril (an earlier generation sulfhydryl ACE inhibitor). This facilitates rapid and near-complete absorption across the intestinal lipid bilayers[8].

  • Metabolic Targeting: Thioesters are relatively stable in the acidic environment of the stomach but are highly susceptible to enzymatic cleavage. Upon entering the portal vein and reaching the liver, hepatic esterases rapidly hydrolyze the S-benzoyl group, unmasking the active -SH group precisely as the drug enters systemic circulation[9].

G Zof Zofenopril (Prodrug) S-benzoyl thioester protected Absorption GI Absorption High Lipophilicity Zof->Absorption Oral Admin Liver Hepatic Esterases Hydrolysis of thioester Absorption->Liver Portal Vein Zof_at Zofenoprilat (Active) Free Sulfhydryl (-SH) exposed Liver->Zof_at Cleavage ACE ACE Inhibition Zinc coordination Zof_at->ACE Target Binding ROS Antioxidant Activity ROS Scavenging / H2S Release Zof_at->ROS Pleiotropic Effects

In vivo bioactivation pathway of zofenopril to zofenoprilat and its subsequent mechanisms.

Ex Vivo Analytical Protection: Bioanalytical Workflows

While the prodrug strategy solves the in vivo delivery problem, it creates a significant ex vivo bioanalytical challenge. During pharmacokinetic (PK) profiling, zofenoprilat must be quantified in human plasma. However, the moment blood is drawn, the free thiol begins to oxidize, forming dimers or binding to endogenous thiols (like glutathione or albumin)[4]. Without immediate intervention, LC-MS/MS quantification will yield falsely low concentrations[10].

To create a self-validating analytical system, researchers employ two primary stabilization strategies: Derivatization (Alkylation) and Reduction .

G Plasma Human Plasma Sample Containing Zofenoprilat Degradation Oxidative Degradation (Disulfide Dimerization) Plasma->Degradation Unprotected Path1 Strategy A: Derivatization Plasma->Path1 Path2 Strategy B: Reduction Plasma->Path2 NEM Add N-ethylmaleimide (NEM) Path1->NEM Stable1 Stable Succinimide Derivative NEM->Stable1 LCMS LC-MS/MS Quantification Stable1->LCMS DTT Add Dithiothreitol (DTT) Path2->DTT Stable2 Reduced Free Thiol Maintained DTT->Stable2 Stable2->LCMS

Ex vivo analytical protection strategies for zofenoprilat stabilization in plasma samples.

Strategy A: The Derivatization Protocol (Alkylation)

This strategy relies on permanently blocking the free thiol using electrophilic reagents like N-ethylmaleimide (NEM) or p-bromophenacyl bromide (p-BPB) [10][11]. NEM undergoes a rapid Michael addition with the sulfhydryl group to form a highly stable succinimide derivative, preventing any subsequent oxidation[10][12].

Step-by-Step Methodology (NEM Derivatization):

  • Sample Collection: Draw whole blood into pre-chilled tubes containing anticoagulants and immediately centrifuge at 4°C to separate plasma.

  • Immediate Alkylation: Transfer a precise aliquot of plasma into a tube pre-loaded with NEM solution (e.g., yielding a final NEM concentration sufficient to overwhelm endogenous thiols).

  • Incubation: Vortex the mixture and incubate at room temperature for 5–10 minutes to ensure complete derivatization of the zofenoprilat -SH group.

  • Internal Standard Addition: Spike the sample with a fluorinated internal standard (similarly derivatized) to normalize extraction efficiency[10].

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using an organic solvent such as toluene or methyl tert-butyl ether (MTBE) under mildly acidic conditions[10][11].

  • Analysis: Evaporate the organic layer under a nitrogen stream, reconstitute in the mobile phase, and analyze via LC-MS/MS in negative or positive ion spray ionization mode.

Strategy B: The Reduction Protocol

Instead of permanently altering the molecule, this strategy allows oxidation to occur but reverses it prior to extraction. By adding a strong reducing agent like 1,4-Dithiothreitol (DTT) , all disulfide bonds (dimers and mixed forms) are cleaved, reverting zofenoprilat back to its free thiol state and stabilizing it during the extraction phase[4].

Step-by-Step Methodology (DTT Reduction):

  • Sample Thawing: Thaw plasma samples on ice to minimize enzymatic degradation.

  • Reduction: Add an excess of DTT to the plasma aliquot. DTT is preferred over 2-mercaptoethanol due to its lower toxicity and higher reducing potential (driven by the formation of a stable six-membered ring upon oxidation)[4].

  • Incubation: Vortex and incubate the sample to ensure the complete release of zofenoprilat from plasma protein binding and mixed disulfides.

  • Acidification: Add 50% acetic acid or 0.1% formic acid to protonate the molecule, enhancing its partition into the organic phase[4][11].

  • Extraction & Analysis: Extract with MTBE, evaporate, reconstitute in a methanol/formic acid mobile phase, and analyze on a C8 or C18 column interfaced with a triple-quadrupole mass spectrometer[4].

Quantitative Data Summary

The choice of protection strategy directly impacts the sensitivity and recovery of the bioanalytical assay. The table below summarizes validated LC-MS/MS parameters from established literature.

Protection StrategyReagent UsedLinear Range (ng/mL)Limit of Quantitation (LOQ)Extraction RecoveryReference
Alkylation N-ethylmaleimide (NEM)2 – 6002 ng/mL~70.1% (Toluene LLE)[10]
Alkylation p-Bromophenacyl bromide2 – 1,8002 ng/mLHigh (MTBE LLE)[11]
Reduction 1,4-Dithiothreitol (DTT)Validated for PKHighly SensitiveHigh (MTBE LLE)[4]

Pharmacological Implications of the Unmasked Thiol

Once the thioester prodrug is successfully cleaved in vivo, the exposed sulfhydryl group of zofenoprilat transitions from a stability liability to a therapeutic asset.

Unlike non-sulfhydryl ACE inhibitors (e.g., enalaprilat), zofenoprilat exhibits unique pleiotropic effects. The free thiol acts as a direct scavenger of reactive oxygen species (ROS), protecting human endothelial cells from oxidative stress and mitigating the development of atherosclerotic lesions[6][13]. Furthermore, recent studies classify zofenoprilat as a thiol-triggered H₂S donor. The controlled release of hydrogen sulfide from the sulfhydryl moiety mediates profound anti-inflammatory, pro-angiogenic, and anti-apoptotic activities, including the prevention of intimal hyperplasia in vascular tissue[3][7].

Conclusion

The successful deployment of zofenoprilat in clinical therapeutics and its accurate quantification in pharmacokinetic studies hinge entirely on mastering sulfhydryl group chemistry. By utilizing an S-benzoyl thioester prodrug strategy, developers achieved optimal in vivo lipophilicity and targeted bioactivation. Conversely, bioanalytical scientists must employ rigorous ex vivo protection protocols—either via irreversible NEM derivatization or DTT-mediated reduction—to prevent oxidative degradation and ensure the scientific integrity of clinical data. Understanding the causality behind these chemical interventions is paramount for any researcher working with thiol-based therapeutics.

References

  • Zofenopril Calcium | 81938-43-4 | Tokyo Chemical Industry (India) Pvt. Ltd. tcichemicals.com.
  • Cardioprotective effect of zofenopril in perfused rat heart subjected to ischemia and reperfusion - PubMed. nih.gov.
  • Zofenopril | C22H23NO4S2 | CID 92400 - PubChem - NIH. nih.gov.
  • What is the mechanism of Zofenopril Calcium? - Patsnap Synapse.
  • Preclinical Profile of Zofenopril: An Angiotensin Converting Enzyme Inhibitor with Peculiar Cardioprotective Properties - ResearchGate.
  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - Frontiers. frontiersin.org.
  • Zofenopril Impurities - BOC Sciences. bocsci.com.
  • Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed. nih.gov.
  • Molecular structure and acidity of captopril, zofenopril and their metabolites captopril disulfide and zofenoprilat - ResearchGate.
  • LC-MS/MS characterization of forced degradation products of zofenopril - PubMed. nih.gov.
  • Simultaneous Analysis of Zofenopril and Its Active Metabolite Zofenoprilat in Human Plasma by LC–ESI-MS Using Pre-Column Derivatization with p-Bromophenacyl Bromide - R Discovery. researcher.life.
  • Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC. nih.gov.
  • Buy Zofenopril
  • Antioxidant and Cardioprotective Properties of the Sulphydryl Angiotensinconverting Enzyme Inhibitor Zofenopril - ResearchGate.
  • Potentiating anti-inflammatory and antioxidant effects in vitro: the combined action of zofenopril
  • Hydrogen sulfide release via the ACE inhibitor Zofenopril prevents intimal hyperplasia in human vein segments and in a mouse model of carotid artery stenosis - bioRxiv.org. biorxiv.org.
  • Determination of Zofenopril and Its Active Metabolite in Human Plasma Using High-Performance Liquid Chrom

Sources

Protocols & Analytical Methods

Method

Development of a Stability-Indicating Assay for Zofenoprilat: An Application Note

Introduction: The Imperative for a Stability-Indicating Method for Zofenoprilat Zofenoprilat is the active metabolite of the prodrug Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for a Stability-Indicating Method for Zofenoprilat

Zofenoprilat is the active metabolite of the prodrug Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and cardiovascular diseases.[1] The efficacy of such therapeutic agents is intrinsically linked to their chemical integrity. Zofenoprilat's structure contains two key functional groups susceptible to degradation: a thiol (-SH) group and a tertiary amide bond within a proline moiety.[2] The thiol group, in particular, is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and other related impurities, potentially diminishing the drug's therapeutic activity.[3][4]

The International Council for Harmonisation (ICH) mandates that all drug stability studies be conducted using validated stability-indicating analytical methods (SIAMs).[5] A SIAM is defined as a method that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[6] Therefore, the development of a robust SIAM for Zofenoprilat is not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of the drug product throughout its shelf life.

This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Zofenoprilat. We will delve into the rationale behind the experimental design, from forced degradation studies that elucidate potential degradation pathways to the systematic validation of the analytical method in accordance with ICH Q2(R1) guidelines.[7][8]

Foundational Strategy: Understanding Zofenoprilat's Chemical Liabilities

The cornerstone of any successful SIAM development is a thorough understanding of the molecule's potential degradation pathways. Zofenoprilat's structure presents two primary points of vulnerability:

  • Oxidative Degradation: The free sulfhydryl (thiol) group is readily oxidized, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents. The most common degradation pathway is the formation of a disulfide dimer, where two Zofenoprilat molecules become linked.

  • Hydrolytic Degradation: The tertiary amide bond within the proline ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. This would lead to the cleavage of the molecule into two separate fragments.

A forced degradation study is the experimental embodiment of this analysis, designed to intentionally stress the API to generate its likely degradation products.[9] Based on a comprehensive study on the prodrug Zofenopril, which undergoes in-situ conversion to Zofenoprilat, significant degradation is expected under oxidative and basic hydrolysis conditions, with relative stability under acidic, thermal, and photolytic stress.

Experimental Workflow: From Stress to Separation

The development of a SIAM for Zofenoprilat follows a logical progression from generating degradation products to developing a chromatographic method capable of resolving them, and finally, validating that method to ensure its performance is fit for purpose.

cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Zofenoprilat API B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Generation of Degraded Samples B->C D HPLC System Screening (Column, Mobile Phase) C->D Analyze Samples E Optimization of Parameters (Gradient, Flow Rate, Wavelength) D->E F Achieve Resolution of Zofenoprilat & Degradation Products E->F G Specificity / Peak Purity F->G Finalized Method H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L L K->L Validated Stability-Indicating Method

Caption: Workflow for Zofenoprilat SIAM Development.

Protocols and Methodologies

Protocol for Forced Degradation Studies

Objective: To intentionally degrade Zofenoprilat under various stress conditions to produce degradation products for method development and specificity assessment.

Materials:

  • Zofenoprilat Reference Standard

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3% v/v

  • Methanol, HPLC Grade

  • Water, HPLC Grade

  • Class A Volumetric Flasks

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Zofenoprilat in methanol to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N HCl. Heat the mixture at 60°C for 8 hours. Cool, neutralize with an appropriate volume of 0.1 N NaOH, and dilute to a final concentration of approximately 100 µg/mL with mobile phase.

  • Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH. Keep the mixture at room temperature for 4 hours. Neutralize with an appropriate volume of 0.1 N HCl and dilute to a final concentration of approximately 100 µg/mL with mobile phase.

  • Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% H₂O₂. Keep the mixture at room temperature for 2 hours, protected from light. Dilute to a final concentration of approximately 100 µg/mL with mobile phase.

  • Thermal Degradation: Place the solid Zofenoprilat powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder in methanol and dilute to a final concentration of approximately 100 µg/mL with mobile phase.

  • Photolytic Degradation: Expose the solid Zofenoprilat powder to UV light (254 nm) and visible light in a photostability chamber for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Dissolve the stressed powder and dilute to a final concentration of 100 µg/mL.

  • Control Sample: Prepare a solution of Zofenoprilat at 100 µg/mL in the mobile phase without subjecting it to any stress.

Proposed Degradation Pathways of Zofenoprilat

Based on the known chemical liabilities of the molecule, the following degradation pathways are proposed:

Zofenoprilat Zofenoprilat Oxidation Oxidative Stress (e.g., H₂O₂) Zofenoprilat->Oxidation [O] BaseHydrolysis Base-Catalyzed Hydrolysis (OH⁻) Zofenoprilat->BaseHydrolysis H₂O DP1 Zofenoprilat Disulfide (DP-1) C₃₀H₃₆N₂O₆S₄ Thiol group oxidized to disulfide (-S-S-) Oxidation->DP1 DP2 Hydrolysis Product A (DP-2) (2S)-2-methyl-3-sulfanylpropanoic acid BaseHydrolysis->DP2 DP3 Hydrolysis Product B (DP-3) (2S,4S)-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid BaseHydrolysis->DP3

Caption: Proposed Degradation Pathways for Zofenoprilat.

Recommended Stability-Indicating HPLC Method

Rationale for Method Choices:

  • Column: A C18 column is selected for its versatility and excellent retention of moderately polar to non-polar compounds like Zofenoprilat and its likely degradation products.

  • Mobile Phase: A buffered aqueous phase (Ammonium Acetate) helps to control the ionization state of the carboxylic acid group, ensuring consistent retention and peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure elution of all components with good resolution in a reasonable runtime.

  • Wavelength: Based on UV spectra of similar ACE inhibitors, a wavelength around 220 nm is chosen to provide good sensitivity for both the parent drug and its potential degradation products.

  • Sample Stabilization: Due to the high reactivity of the thiol group, it is crucial to prevent its oxidation during the analytical process. The addition of a stabilizing agent like N-ethylmaleimide (NEM) to the sample diluent is a field-proven technique to form a stable derivative for analysis.

ParameterRecommended Condition
Instrument HPLC with UV or Photodiode Array (PDA) Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A:Mobile Phase B (70:30 v/v) with 10 mM N-ethylmaleimide (NEM)
Summary of Forced Degradation Results (Illustrative Data)

The following table summarizes the expected outcomes from the forced degradation study, demonstrating the method's ability to separate the main peak from degradation products.

Stress ConditionReagents and Duration% Degradation of ZofenoprilatObservations
Acid Hydrolysis 0.1 N HCl, 60°C, 8 hrs~4.5%Minor degradation observed. Peak purity of Zofenoprilat passes.
Base Hydrolysis 0.1 N NaOH, RT, 4 hrs~22.8%Significant degradation with two major degradation peaks (DP-2, DP-3) observed.
Oxidative 3% H₂O₂, RT, 2 hrs~35.2%Extensive degradation with one major degradation peak (DP-1) observed.
Thermal Solid state, 105°C, 24 hrs~1.8%Zofenoprilat is highly stable to dry heat.
Photolytic Solid state, ICH Q1B~2.5%Zofenoprilat shows good stability under photolytic stress.

Method Validation Protocol (as per ICH Q2(R1))

Once the method is developed, it must be validated to demonstrate its suitability for its intended purpose.

Specificity

Specificity is demonstrated by the absence of interference at the retention time of Zofenoprilat from degradation products. Peak purity analysis using a PDA detector should be performed on the stressed samples to confirm that the Zofenoprilat peak is spectrally pure.

Linearity and Range

Prepare a series of at least five concentrations of Zofenoprilat reference standard ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by applying the method to a sample of known concentration (e.g., a placebo spiked with Zofenoprilat at three levels: 80%, 100%, and 120% of the assay concentration). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of Zofenoprilat at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Intentionally make small, deliberate variations to the method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Summary of Validation Parameters (Illustrative Data)
ParameterResultAcceptance Criteria (ICH)
Specificity No interference; Peak Purity > 0.999No interference at RT of analyte
Linearity (r²) 0.9998≥ 0.999
Range 50 - 150 µg/mL-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.85%; Intermediate: 1.12%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness System suitability passes under all conditionsSystem suitability criteria met

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a stability-indicating HPLC method for Zofenoprilat. By combining a foundational understanding of the molecule's chemical properties with rigorous forced degradation studies and comprehensive method validation according to ICH guidelines, a reliable and robust analytical method can be established. The provided protocols and illustrative data serve as a practical guide for researchers and drug development professionals to ensure the quality and stability of Zofenoprilat-containing drug products. The key to a successful assay lies in acknowledging and addressing the inherent instability of the thiol group through appropriate sample handling and stabilization techniques.

References

  • Subissi, A., Evangelista, S., & Giachetti, A. (1999). Preclinical Profile of Zofenopril: An Angiotensin Converting Enzyme Inhibitor with Peculiar Cardioprotective Properties. Cardiovascular Drug Reviews, 17(2), 115-133. Available from: [Link]

  • Sonanis, M. V., & Guttikar, S. (2014). LC-MS/MS characterization of forced degradation products of zofenopril. Journal of Pharmaceutical and Biomedical Analysis, 88, 336-343. Available from: [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available from: [Link]

  • R Discovery. (2010). Simultaneous Analysis of Zofenopril and Its Active Metabolite Zofenoprilat in Human Plasma by LC–ESI-MS Using Pre-Column Derivatization with p-Bromophenacyl Bromide. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Dal Bo, L., et al. (2000). Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 749(2), 241-249. Available from: [Link]

  • PubChem. Zofenoprilat. National Center for Biotechnology Information. Available from: [Link]

  • ICH Guidelines. Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

  • S. Singh, M. Bakshi. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Available from: [Link]

  • Palma, F., et al. (1996). Different effects of thiol and nonthiol ace inhibitors on copper-induced lipid and protein oxidative modification. Free Radical Biology and Medicine, 20(4), 545-552. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. zofenoprilat. Available from: [Link]

  • Wikipedia. Zofenoprilat. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Zofenopril Calcium?. Available from: [Link]

  • PharmaCompass. Zofenoprilum. Available from: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • FDA. Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Available from: [Link]

  • IJPSR. (2019). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). Stability Indicating Analytical Method Development and Validation. Available from: [Link]

Sources

Application

High-throughput screening of ACE inhibitor metabolites

Application Note: High-Throughput Screening and Quantification of ACE Inhibitor Metabolites Executive Summary Angiotensin-converting enzyme (ACE) inhibitors are foundational therapeutics for hypertension, heart failure,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening and Quantification of ACE Inhibitor Metabolites

Executive Summary

Angiotensin-converting enzyme (ACE) inhibitors are foundational therapeutics for hypertension, heart failure, and diabetic nephropathy. Because many ACE inhibitors (e.g., enalapril, ramipril) are administered as prodrugs to improve oral bioavailability, their therapeutic efficacy relies entirely on hepatic esterase cleavage to yield active dicarboxylic acid metabolites (e.g., enalaprilat, ramiprilat). High-throughput screening (HTS) of these metabolites is critical for pharmacokinetic (PK) profiling, bioequivalence studies, and identifying off-target drug-drug interactions. This application note details a dual-pronged HTS workflow integrating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for bioactivity screening and rapid LC-MS/MS for absolute quantification.

Mechanistic Grounding: Prodrug Activation and ACE Inhibition

ACE is a zinc-dependent metallopeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II. Prodrug ACE inhibitors lack the necessary binding affinity for the ACE active site. Upon hepatic hydrolysis, the resulting active metabolites expose a free carboxyl group. This structural change is the causal driver of efficacy: the carboxylate coordinates tightly with the zinc ion in the ACE active site, competitively inhibiting the enzyme and halting the Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Mechanism Prodrug ACE Inhibitor Prodrug (e.g., Enalapril) Liver Hepatic Esterases (In Vivo Activation) Prodrug->Liver Absorption & Transport Metabolite Active Metabolite (e.g., Enalaprilat) Liver->Metabolite Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Metabolite->ACE Zinc Coordination (Competitive Inhibition) AngII Angiotensin II (Vasoconstrictor) ACE->AngII Cleavage Blocked AngI Angiotensin I (Inactive Precursor) AngI->ACE Substrate Binding

Hepatic activation of ACE prodrugs and competitive inhibition of the RAAS pathway.

Analytical Strategies for HTS Workflows

To comprehensively evaluate ACE inhibitor metabolites, a robust screening system must measure both functional target engagement and absolute concentration.

  • Functional Activity (TR-FRET): Traditional colorimetric assays measuring hippuric acid release are prone to background interference and require organic extraction steps, severely limiting throughput1[1]. TR-FRET utilizes internally quenched fluorogenic peptides2[2]. The time-resolved nature introduces a microsecond delay before measurement, eliminating short-lived autofluorescence from biological matrices (like plasma or crude microsomes) and ensuring high signal-to-noise ratios.

  • Quantification (LC-MS/MS): High-throughput bioanalytical methods utilizing 96-well protein precipitation coupled with LC-MS/MS allow rapid, simultaneous quantification of both the prodrug and metabolite in plasma3[3]. The use of stable isotope-labeled internal standards (SIL-IS) ensures the system is self-validating against matrix effects and ion suppression.

Workflow Samples Biological Matrix (Plasma/Microsomes) Prep Automated Sample Prep (96-well Protein Ppt) Samples->Prep Split Parallel HTS Routing Prep->Split LCMS LC-MS/MS (MRM Mode) Split->LCMS Quantitation FRET TR-FRET Activity Assay Split->FRET Bioactivity Data Integrated PK/PD Profiling LCMS->Data FRET->Data

Parallel HTS workflow for quantitative and functional profiling of ACE metabolites.

Step-by-Step Methodologies

Protocol A: 384-Well TR-FRET Assay for ACE Metabolite Activity

Causality & Validation: This protocol utilizes a self-validating Z'-factor calculation built directly into the plate layout using positive controls (10 µM Enalaprilat) and negative controls (vehicle). A Z'-factor > 0.5 confirms assay robustness for HTS.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 300 mM NaCl, 10 µM ZnCl₂, 0.01% Brij-35, pH 7.5). Causality: The inclusion of ZnCl₂ is critical to maintain the structural integrity of the ACE metalloprotease active site; Brij-35 acts as a surfactant to prevent non-specific adsorption of the enzyme to the microplate walls.

  • Enzyme & Substrate: Dilute recombinant human ACE to 0.5 nM in assay buffer. Prepare the FRET substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) at 10 µM.

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of metabolite libraries or plasma extracts into a black, low-volume 384-well plate.

  • Enzyme Addition: Add 5 µL of the ACE enzyme solution to all wells except the blank (add buffer instead). Incubate for 15 minutes at room temperature to allow metabolite-enzyme binding to reach equilibrium.

  • Reaction Initiation: Add 5 µL of the FRET substrate to all wells.

  • Detection: Read the plate continuously or at endpoint (30 mins) using a time-resolved fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm, Delay: 50 µs).

  • Data Analysis: Calculate % inhibition relative to vehicle controls. Determine IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: High-Throughput LC-MS/MS Quantification of Enalapril/Enalaprilat

Causality & Validation: Protein precipitation (PPT) is chosen for its speed in automated 96-well formats. To counteract the matrix effect inherent to PPT, an internal standard (Enalapril-d5) is spiked into the extraction solvent. The ratio of analyte to IS validates the recovery and corrects for Electrospray Ionization (ESI) source fluctuations4[4].

  • Sample Aliquoting: Transfer 50 µL of plasma samples into a 96-well deep-well plate.

  • Internal Standard Addition: Add 150 µL of precipitation solvent (100% Acetonitrile containing 0.1% formic acid and 50 ng/mL Enalapril-d5) to each well. Causality: Formic acid ensures the dicarboxylic acid metabolites remain protonated, enhancing the precipitation of plasma proteins and improving retention on the reversed-phase column.

  • Extraction: Seal the plate, vortex at 1000 rpm for 5 minutes, and centrifuge at 4000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean 96-well injection plate. Dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection.

  • LC-MS/MS Analysis:

    • Column: C18 analytical column (50 × 2.1 mm, 1.7 µm) at 40°C.

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Detection: ESI in positive mode using Multiple Reaction Monitoring (MRM). Monitor transitions: Enalapril (m/z 377.2 → 234.1) and Enalaprilat (m/z 349.2 → 206.1) 3[3].

Quantitative Data Presentation

The following table summarizes the comparative pharmacokinetic and pharmacodynamic parameters of common ACE inhibitors and their active metabolites. This data illustrates the necessity of tracking the metabolite rather than the prodrug to accurately determine therapeutic efficacy3[3],1[1].

CompoundStateIC₅₀ (nM) against ACEPlasma Cmax (ng/mL)Tmax (hours)Half-life (T₁/₂) (hours)
Enalapril Prodrug> 100090.5 ± 28.40.86 ± 0.311.35 ± 0.61
Enalaprilat Active Metabolite1.1 ± 0.0547.5 ± 12.44.20 ± 1.066.71 ± 2.22
Ramipril Prodrug> 1000~ 20.01.0 ± 0.51.5 ± 0.5
Ramiprilat Active Metabolite2.5 ± 0.03~ 15.03.0 ± 1.013.0 - 17.0

*Note: Cmax and Tmax values represent typical clinical PK parameters following a standard oral dose (e.g., 20 mg Enalapril).

Conclusion

The integration of TR-FRET and LC-MS/MS provides a robust, high-throughput platform for the discovery and monitoring of ACE inhibitor metabolites. By understanding the causality behind assay conditions—such as the necessity of zinc in functional buffers and the use of stable isotopes in mass spectrometry—researchers can ensure their screening workflows are self-validating, accurate, and scalable for large-scale clinical, pharmacokinetic, or drug discovery applications.

References

  • LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Taylor & Francis.3

  • The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes. SciELO.2

  • Colorimetric, High-Throughput Assay for Screening Angiotensin I-Converting Enzyme Inhibitors. ACS Publications.1

  • Bio-Analytical Method Development and Validation for Ramipril and Its Metabolite by Liquid Chromatography-Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Sciences.4

Sources

Method

Application Notes &amp; Protocols: Zofenoprilat N-Ethyl Succinimide as an Internal Standard in LC-MS/MS Bioanalysis

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol Executive Summary Accurate bioanalytical quantification of sulfhydryl-contai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

Accurate bioanalytical quantification of sulfhydryl-containing drugs requires rigorous stabilization protocols to prevent ex vivo degradation. Zofenoprilat, the active metabolite of the ACE inhibitor zofenopril, contains a highly reactive free thiol group that rapidly forms dimers or mixed disulfides with endogenous plasma proteins[1]. This application note details the mechanistic rationale and step-by-step methodology for utilizing Zofenoprilat N-Ethyl Succinimide (NES) —specifically its stable isotope-labeled analog, Zofenoprilat-d5 NES —as the definitive internal standard (IS) in LC-MS/MS workflows. By employing a pre-derivatized IS, scientists can decouple derivatization variance from extraction recovery, ensuring a self-validating and highly reproducible assay.

Mechanistic Rationale: The Sulfhydryl Challenge

Zofenopril is a highly lipophilic prodrug that undergoes rapid metabolic hydrolysis in vivo to yield zofenoprilat[1]. The free sulfhydryl (-SH) moiety of zofenoprilat is pharmacologically essential for coordinating with the zinc ion in the ACE active site. However, in harvested plasma, this -SH group is highly unstable.

To prevent oxidative degradation, the analytical standard is to treat the plasma with a reducing agent (e.g., 1,4-Dithiothreitol, DTT) to liberate bound zofenoprilat, followed immediately by alkylation with N-ethylmaleimide (NEM) [2]. NEM reacts instantaneously via a Michael addition to form the stable succinimide derivative (Zofenoprilat NES)[1].

The Causality Behind the IS Choice: While some protocols spike underivatized IS into the matrix to track the derivatization efficiency, this approach risks isotopic cross-talk if the derivatization is incomplete. As a Senior Application Scientist, I recommend spiking the pre-derivatized Zofenoprilat-d5 NES directly into the quenched plasma. Because the NEM Michael addition is ultra-fast and quantitative, the primary sources of assay variance are Liquid-Liquid Extraction (LLE) recovery and LC-MS/MS matrix suppression. A pre-derivatized stable isotope IS perfectly co-elutes with the analyte, neutralizing ionization suppression and providing an absolute baseline for extraction fidelity.

Mechanism Zof Zofenopril (Prodrug) Hyd Metabolic Hydrolysis Zof->Hyd ZofSH Zofenoprilat (Free -SH) Hyd->ZofSH in vivo ZofNES Zofenoprilat NES (Stable Adduct) ZofSH->ZofNES ex vivo Alkylation NEM N-Ethylmaleimide (NEM) NEM->ZofNES Reagent

Figure 1: Metabolic activation of Zofenopril and subsequent ex vivo NEM derivatization.

Material Specifications

To ensure isotopic fidelity and prevent interference, high-purity reference standards must be utilized. The physicochemical properties of the analyte and internal standard derivatives are summarized below[3][4].

CompoundRoleCAS NumberMolecular FormulaMolecular WeightPurity Target
Zofenoprilat NES Analyte (Derivatized)1217526-22-1C₂₁H₂₆N₂O₅S₂450.57 g/mol ≥95%
Zofenoprilat-d5 NES Internal Standard1217546-60-5C₂₁H₂₁D₅N₂O₅S₂455.60 g/mol ≥98% isotopic

Experimental Protocol: Step-by-Step Methodology

This protocol is engineered as a self-validating system . Every analytical batch must include a Double-Blank (matrix only), a Single-Blank (matrix + IS), a 7-point calibration curve, and Quality Control (QC) samples at Low, Mid, and High concentrations to continuously validate extraction recovery[2].

Phase A: Plasma Processing & Derivatization
  • Reduction of Disulfides: Transfer 100 µL of human plasma to a 1.5 mL microcentrifuge tube. Add 10 µL of 100 mM 1,4-Dithiothreitol (DTT) solution.

    • Causality: DTT reduces any oxidized zofenoprilat dimers or mixed endogenous thiols back to the free thiol state, ensuring the assay measures total zofenoprilat[2].

  • IS Spiking: Add 10 µL of Zofenoprilat-d5 NES working solution (e.g., 500 ng/mL in methanol).

    • Causality: Introducing the stable, pre-derivatized IS at this stage ensures it undergoes the exact same thermal, chemical, and physical stress during extraction as the newly derivatized analyte.

  • Alkylation (Derivatization): Add 20 µL of 50 mM NEM in methanol. Vortex vigorously for 10 seconds and incubate at room temperature for 10 minutes.

    • Causality: NEM selectively alkylates the free -SH via Michael addition. The 10-minute window ensures 100% quantitative conversion to the succinimide adduct[1].

Phase B: Liquid-Liquid Extraction (LLE)
  • Acidification: Add 20 µL of 50% acetic acid to the sample.

    • Causality: Acidification suppresses the ionization of the carboxylic acid moiety on the zofenoprilat pyrrolidine ring, rendering the molecule highly lipophilic and driving it into the organic phase[2].

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Causality: MTBE provides high recovery of the hydrophobic NES-derivatized analyte while leaving highly polar endogenous plasma components and excess unreacted NEM in the aqueous phase, drastically reducing MS ion suppression.

  • Reconstitution: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Workflow S1 1. Plasma Aliquot + DTT (Reduces Disulfides) S2 2. Spike IS (Zofenoprilat-d5 NES) S1->S2 S3 3. Derivatization (Add NEM, 10 min RT) S2->S3 S4 4. Acidification & LLE (Acetic Acid + MTBE) S3->S4 S5 5. LC-MS/MS Analysis (ESI-, MRM Mode) S4->S5

Figure 2: Bioanalytical extraction workflow for Zofenoprilat utilizing a pre-derivatized IS.

LC-MS/MS Analytical Conditions

Chromatographic separation is optimally achieved using a reversed-phase C8 or C18 column (e.g., Agilent ZORBAX Eclipse XDB-C8) to handle the lipophilic NES adducts[2]. Detection is performed on a triple-quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode, which provides a cleaner background for acidic drugs[1].

Mobile Phase Configuration:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.2 - 0.4 mL/min (Isocratic or shallow gradient)[2]

Representative MRM Transitions

Note: Exact product ions and collision energies must be optimized per instrument.

AnalytePrecursor Ion [M-H]⁻Representative Product IonDwell Time
Zofenoprilat NES m/z 449.5m/z 258.150 ms
Zofenoprilat-d5 NES (IS) m/z 454.5m/z 263.150 ms

Method Validation & Quantitative Data

When executed correctly, this protocol yields a highly robust assay. Using the pre-derivatized Zofenoprilat-d5 NES internal standard normalizes the extraction recovery, leading to exceptional precision and accuracy metrics that comply with FDA/EMA bioanalytical guidelines[1][2].

Table: Expected Validation Metrics (Human Plasma)

ParameterZofenoprilat NES PerformanceReference Standard
Linear Dynamic Range 2.0 – 600 ng/mL[1]
Limit of Quantitation (LOQ) 2.0 ng/mL[1]
Intra- / Inter-Assay Precision < 10% CV[1]
Average LLE Recovery ~70.1% (Normalized to 100% via IS)[1]
Short-Term Stability (Plasma) Stable at 20, 640, 1600 ng/mL (post-quench)[2]

References

  • Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry.PubMed (nih.gov).
  • Zofenoprilat N-Ethyl Succinimide 1217526-22-1.Lotusfeet Pharma.
  • Determination of Zofenopril and Its Active Metabolite in Human Plasma Using High-Performance Liquid Chromatography Combined With a Triple-Quadruple Tandem Mass Spectrometer.Journal of Chromatographic Science | Oxford Academic.
  • Zofenoprilat-impurities (Zofenoprilat-d5 N-Ethyl Succinimide).Pharmaffiliates.

Sources

Application

Quantitative Bioanalysis of Zofenoprilat in Preclinical Models: An Application Guide

Abstract This document provides a comprehensive guide for the quantitative analysis of Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, in preclinical plasma samples. W...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, in preclinical plasma samples. We detail a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, including a meticulous sample preparation protocol designed to address the unique stability challenges of this sulfhydryl-containing analyte. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and toxicokinetic (TK) studies, offering field-proven insights into method development, validation according to global regulatory standards, and practical application in preclinical research.

Introduction: The Significance of Zofenoprilat Analysis

Zofenopril is an effective medication for managing hypertension and providing cardioprotection.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is rapidly and completely hydrolyzed by esterases in the body to its active metabolite, Zofenoprilat.[3][4][5] This biotransformation is critical, as Zofenoprilat is the molecule responsible for inhibiting the angiotensin-converting enzyme (ACE), a key component in the regulation of blood pressure.[4][6] The potency of Zofenoprilat is notable, being approximately 5 to 10 times greater than that of Captopril on a molar basis.[2][3]

Accurate quantification of Zofenoprilat in biological matrices is paramount for several reasons:

  • Pharmacokinetic (PK) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Zofenoprilat is essential to define dosing regimens.

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of Zofenopril requires precise measurement of the active metabolite.[1]

  • Toxicokinetic (TK) Assessment: In preclinical safety studies, correlating drug exposure (Zofenoprilat concentration) with toxicological findings is a regulatory requirement.

The primary analytical challenge in quantifying Zofenoprilat stems from its free sulfhydryl (-SH) group, which is susceptible to oxidation, leading to the formation of dimers or mixed disulfides with endogenous thiols like cysteine or glutathione.[1][7] This instability can result in underestimation of the true concentration if not properly addressed during sample collection, storage, and preparation.[4][7] The protocols outlined herein incorporate specific stabilization steps to mitigate this issue.

Zofenopril Zofenopril (Prodrug) Administered Orally Esterases Esterases (in Plasma and Tissues) Zofenopril->Esterases Hydrolysis Zofenoprilat Zofenoprilat (Active Metabolite) Contains Free Sulfhydryl Group Esterases->Zofenoprilat ACE Angiotensin-Converting Enzyme (ACE) Zofenoprilat->ACE Inhibition Effect Therapeutic Effect (e.g., Blood Pressure Reduction) ACE->Effect Blocks Angiotensin II Production

Caption: Metabolic activation of Zofenopril to Zofenoprilat.

Pharmacokinetic Profile of Zofenoprilat

Following oral administration of Zofenopril, the prodrug is extensively absorbed and converted to Zofenoprilat, which typically reaches peak plasma concentrations (Tmax) between 1.3 to 1.5 hours.[3][5][8] The active metabolite has an elimination half-life (t1/2) of approximately 3.6 to 5.5 hours.[3] Zofenoprilat is extensively bound to plasma proteins, and its elimination occurs through both renal and hepatic pathways.[3] The high lipophilicity of the parent drug, Zofenopril, allows for excellent tissue penetration, particularly in the heart and aortic wall, leading to sustained local ACE inhibition.[3][6]

Bioanalytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like Zofenoprilat in complex biological matrices due to its superior sensitivity, selectivity, and speed.[9]

Sample Handling and Stabilization

Scientist's Note: This is the most critical phase of the workflow. The instability of the thiol group in Zofenoprilat requires immediate action upon sample collection to prevent oxidative degradation.[4] Failure to stabilize the analyte will lead to irreproducible and inaccurate results. We describe a derivatization approach using N-ethylmaleimide (NEM), which forms a stable thioether bond with the sulfhydryl group, effectively "capping" it and preventing disulfide bond formation.[4] Other stabilizing agents like 1,4-Dithiothreitol (DTT) can also be used to reduce any existing disulfide bonds back to the free thiol before derivatization.[10][11]

Protocol for Plasma Collection and Stabilization:

  • Collect whole blood from preclinical models (e.g., rats, dogs) into tubes containing K2-EDTA as the anticoagulant.

  • Immediately centrifuge the blood at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma to a clean polypropylene tube.

  • For every 100 µL of plasma, immediately add 10 µL of a freshly prepared 100 mM N-ethylmaleimide (NEM) solution in methanol.

  • Vortex gently for 30 seconds and allow to react for 15 minutes at room temperature.

  • Freeze the stabilized plasma samples at -80°C until analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove plasma proteins, phospholipids, and salts that can interfere with the LC-MS/MS analysis and cause ion suppression. A polymeric reversed-phase sorbent is effective for this purpose.

Protocol for SPE:

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB or Bond Elut Plexa, 30 mg) with 1 mL of methanol followed by 1 mL of water.[12][13]

  • Sample Loading: Thaw the stabilized plasma samples. To 100 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., Zofenoprilat-d5) and 200 µL of 1% formic acid in water. Vortex to mix. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1] Vortex and transfer to an autosampler vial.

LC-MS/MS Parameters

The following parameters provide a robust starting point for method development. Optimization is recommended for specific instrumentation.

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System
Column Reversed-phase C18 or C8 column (e.g., Agilent ZORBAX Eclipse XDB-C8, 50 x 2.1 mm, 3.5 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Zofenoprilat-NEM derivative: Optimize based on specific derivative massIS (Zofenoprilat-d5-NEM): Optimize
Key MS Parameters Optimize Gas Temperatures, Gas Flows, and Collision Energy for maximum signal intensity.

Scientist's Note: The use of a stable isotope-labeled internal standard (SIL-IS) like Zofenoprilat-d5 is highly recommended. It co-elutes with the analyte and experiences similar matrix effects and ionization efficiency, correcting for variations during sample preparation and analysis, thereby ensuring the highest accuracy and precision.[1]

cluster_SampleCollection Sample Collection & Stabilization cluster_SamplePrep Sample Preparation (SPE) cluster_Analysis LC-MS/MS Analysis Blood Blood Collection (K2-EDTA) Centrifuge Centrifugation (4°C) Blood->Centrifuge Plasma Plasma Separation Centrifuge->Plasma Stabilize Stabilization with NEM Plasma->Stabilize Store Store at -80°C Stabilize->Store Thaw Thaw & Add IS Store->Thaw Load Load on SPE Cartridge Thaw->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Dry Evaporate & Reconstitute Elute->Dry Inject Inject into LC-MS/MS Dry->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Caption: Bioanalytical workflow for Zofenoprilat quantification.

Method Validation

A bioanalytical method must be rigorously validated to ensure it is fit for its intended purpose.[14] Validation should be performed according to the principles outlined in regulatory guidelines from the FDA and EMA, which are now largely harmonized under the ICH M10 guideline.[9][14][15][16]

The validation process establishes the performance characteristics of the method through a series of experiments.

Validation ParameterDescriptionAcceptance Criteria (ICH M10)[14]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using at least six blank matrix sources.No significant interfering peaks at the retention time of the analyte and IS.
Calibration Curve The relationship between instrument response and known concentrations of the analyte. A minimum of six non-zero standards are used.At least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ). A regression model (e.g., 1/x² weighted linear) must be justified.[9]
Accuracy & Precision The closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Assessed at LLOQ, Low, Medium, and High QC levels (n≥5).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision (CV) ≤20%.
Recovery The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.Should be consistent, precise, and reproducible, though 100% recovery is not required.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components. Assessed by comparing analyte response in post-extraction spiked matrix to a neat solution.The CV of the IS-normalized matrix factor across different matrix lots should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).[17]Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. At least three freeze-thaw cycles should be evaluated.[14]

Application in Preclinical Models

This validated method can be confidently applied to determine the pharmacokinetic profile of Zofenoprilat in various preclinical species.

StudyDesign Preclinical Study Design AnimalModel Animal Model (e.g., Sprague-Dawley Rat) StudyDesign->AnimalModel Dosing Zofenopril Administration (Oral Gavage) StudyDesign->Dosing Sampling Serial Blood Sampling (Defined Time Points) StudyDesign->Sampling AnimalModel->Dosing Dosing->Sampling Analysis Bioanalytical Method (LC-MS/MS) Sampling->Analysis PK_Calc Pharmacokinetic Analysis Analysis->PK_Calc PK_Params PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Calc->PK_Params

Caption: Preclinical pharmacokinetic study workflow.

Example Study: Male Sprague-Dawley rats are administered a single oral dose of Zofenopril (e.g., 10 mg/kg). Blood samples are collected at specified time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose). The plasma is stabilized, processed, and analyzed using the validated LC-MS/MS method.

The resulting concentration-time data are used to calculate key pharmacokinetic parameters.

Table of Representative Pharmacokinetic Data (Hypothetical)

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)ng/mL450 ± 65
Tmax (Time to Reach Cmax)h1.4 ± 0.3
AUC(0-t) (Area Under the Curve)ng·h/mL1850 ± 210
t1/2 (Elimination Half-life)h4.2 ± 0.8

These parameters provide a quantitative understanding of the drug's behavior in the preclinical model, enabling informed decisions for further drug development, including dose selection for efficacy and toxicology studies.

References

  • Medscape. (2000, November 1). Zofenopril.
  • BenchChem. (n.d.). A Comparative Guide to Bioanalytical Method Validation Guidelines: FDA, EMA, and ICH M10.
  • BenchChem. (n.d.). Application Note: High-Throughput Quantification of Zofenopril and Zofenoprilat in Human Plasma by LC-MS/MS.
  • Dal Bo, L., et al. (2000). Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry. PubMed.
  • HPRA. (2024, September 26). Summary of Product Characteristics.
  • Tian, Y., et al. (2015). Determination of zofenopril and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadruple tandem mass spectrometer. Semantic Scholar.
  • Tian, Y., et al. (2014, June 16). Determination of zofenopril and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadruple tandem mass spectrometer. R Discovery.
  • Borghi, C., et al. (2021, September 30). Zofenopril: Blood pressure control and cardio-protection. Via Medica Journals.
  • Musial, W., et al. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed.
  • Subissi, A., et al. (1999). Preclinical Profile of Zofenopril: An Angiotensin Converting Enzyme Inhibitor with Peculiar Cardioprotective Properties. ResearchGate.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • Napoli, C., & Lerman, L. O. (2000). Pharmacokinetics and pharmacodynamics of zofenopril in healthy volunteers. PubMed.
  • El-Gindy, A., et al. (2007, May 1). Determination of captopril in human plasma, using solid phase extraction and high-performance liquid chromatography, coupled to mass spectrometry: application to bioequivalence study. PubMed.
  • Tian, Y., et al. (2014, June 16). Determination of Zofenopril and Its Active Metabolite in Human Plasma Using High-Performance Liquid Chromatography Combined With a Triple-Quadruple Tandem Mass Spectrometer. Journal of Chromatographic Science.
  • Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • Li, W., & Zhang, J. (2023, September 26). Methodologies for Stabilization of Pharmaceuticals in Biological Samples.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Zofenoprilat Instability in Plasma Samples

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible quantification of zofenoprilat in human plasma.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible quantification of zofenoprilat in human plasma. Zofenoprilat—the active metabolite of the ACE inhibitor zofenopril—presents a classic bioanalytical challenge: severe ex vivo instability.

This guide is designed to move beyond basic protocols. Here, we will dissect the mechanistic causality behind zofenoprilat degradation and provide field-proven, self-validating workflows to ensure your pharmacokinetic (PK) assays are robust, accurate, and scientifically sound.

The Mechanistic Root of Zofenoprilat Instability

Zofenoprilat contains a highly reactive free sulfhydryl (-SH) group. In biological matrices like plasma, this thiol group acts as a strong nucleophile. Upon exposure to physiological pH and oxygen during blood collection, it rapidly oxidizes to form homodimers or mixed disulfides with endogenous plasma proteins and low-molecular-weight thiols[1].

If left untreated, the free zofenoprilat pool depletes within minutes, leading to falsely low PK measurements. To arrest this degradation, we must intervene immediately at the sample collection stage by either chemically reducing the disulfides back to free thiols or covalently blocking the free -SH group.

G Zof Zofenopril (Prodrug) Zofat Zofenoprilat (Active, Free -SH) Zof->Zofat In vivo Hydrolysis Dimers Disulfide Dimers & Protein Conjugates Zofat->Dimers Oxidation in Plasma (Instability) DTT 1,4-Dithiothreitol (DTT) Reduction Zofat->DTT Stabilization Strategy 1 NEM N-Ethylmaleimide (NEM) Derivatization Zofat->NEM Stabilization Strategy 2 Dimers->Zofat Reversible via DTT Stable1 Free Zofenoprilat (Maintained) DTT->Stable1 Prevents Oxidation Stable2 Succinimide Derivative (Protected) NEM->Stable2 Covalent Blockade

Mechanistic pathways of zofenoprilat degradation and stabilization strategies.

Troubleshooting FAQs

Q: Why do my zofenoprilat concentrations drop rapidly during sample storage and processing? A: The disappearance is an artifact of oxidative dimerization. The free thiol group on zofenoprilat reacts with oxygen and endogenous thiols to form disulfide bonds. Because this reaction is accelerated at room temperature and neutral/alkaline pH, stabilization must occur immediately post-centrifugation. Delaying stabilization by even 30 minutes can compromise your entire dataset.

Q: Should I use a reducing agent (DTT) or a derivatizing agent (NEM) for stabilization? A: Both strategies are analytically valid, but they operate on distinct principles:

  • 1,4-Dithiothreitol (DTT): Acts as a competitive reducing agent. It not only prevents future oxidation but actively reverts already-formed disulfide dimers back into free zofenoprilat. DTT is highly preferred over older agents like 2-mercaptoethanol due to its lower toxicity and superior reducing potential[1].

  • N-Ethylmaleimide (NEM): Acts as an alkylating agent. It covalently binds to the free sulfhydryl group via a Michael addition, forming a stable succinimide derivative[2]. This permanently locks the molecule, preventing any future oxidation. However, NEM requires you to monitor the NEM-zofenoprilat adduct mass transition in your LC-MS/MS rather than the native molecule.

Q: Why is acidification necessary during the extraction phase? A: Thiol oxidation is heavily pH-dependent; alkaline or neutral conditions promote the formation of the highly reactive thiolate anion (S-). By adding 0.5 M HCl prior to Liquid-Liquid Extraction (LLE), you protonate the thiol (keeping it in the less reactive -SH state). Simultaneously, acidification suppresses the ionization of the carboxylic acid moiety on zofenoprilat, driving the uncharged molecule into the organic phase (e.g., MTBE) for high-recovery extraction[3].

Validated Experimental Protocols

The following workflows are designed as self-validating systems. By strictly controlling the chemical environment (redox state and pH), you eliminate the variables that typically cause assay failure.

Workflow Blood Collect Blood (Heparin/EDTA) Plasma Centrifuge to Obtain Plasma Blood->Plasma AddDTT Add 200 mM DTT (Stabilizer) Plasma->AddDTT Immediate Action Acidify Acidify with 0.5M HCl AddDTT->Acidify Prevent degradation LLE LLE with MTBE Acidify->LLE Extract Organics Evap Evaporate & Reconstitute LLE->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Step-by-step experimental workflow for DTT-mediated stabilization and LC-MS/MS analysis.

Protocol A: DTT Reduction & Stabilization Workflow (Recommended)

Causality Check: By adding an excess of DTT, the equilibrium is forced entirely toward the free zofenoprilat state. The subsequent acidification locks the pH, preventing DTT itself from rapidly oxidizing during the extraction phase.

  • Sample Collection: Collect whole blood in tubes containing EDTA or heparin. Centrifuge immediately at 4°C (3000 x g for 10 mins) to harvest plasma.

  • Immediate Stabilization: To 100 µL of harvested plasma, add 20 µL of a freshly prepared 200 mM 1,4-Dithiothreitol (DTT) solution. Vortex mix for 30 seconds[1][3].

  • Incubation: Allow the sample to sit at room temperature for 10 minutes. This provides sufficient time for DTT to completely reduce any formed disulfides back to free zofenoprilat.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Diazepam or stable isotope-labeled Zofenoprilat-d5).

  • Acidification: Add 100 µL of 0.5 M HCl to drop the pH, protonating the analytes and stabilizing the thiol[3].

  • Liquid-Liquid Extraction (LLE): Add 600 µL of Methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 3 minutes[4].

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes. Transfer the upper organic layer to a clean autosampler vial or tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of your LC mobile phase (e.g., Methanol:0.1% Formic Acid)[3][5].

Protocol B: NEM Derivatization Workflow

Causality Check: NEM traps the thiol irreversibly. Because the derivative is highly stable, downstream processing does not require strict temperature or pH controls to prevent oxidation.

  • Derivatization: To 100 µL of fresh plasma, immediately add 50 µL of 10 mM N-ethylmaleimide (NEM) prepared in phosphate buffer (pH 7.4).

  • Reaction: Vortex and incubate for 15 minutes at room temperature to allow complete succinimide derivative formation[2].

  • Extraction: Proceed with LLE using toluene or MTBE.

  • Detection: Tune the LC-MS/MS to monitor the specific MRM transitions for the Zofenoprilat-NEM adduct rather than the native mass.

Quantitative Assay Performance Metrics

When correctly implemented, both stabilization strategies yield highly reproducible bioanalytical data suitable for regulatory PK submissions. Below is a comparative summary of expected analytical performance based on validated LC-MS/MS methodologies[1][2][4].

MetricDTT Stabilization MethodNEM Derivatization Method
Target Analyte Detected Free ZofenoprilatZofenoprilat-Succinimide Adduct
Linearity Range 0.5 – 1600 ng/mL2 – 600 ng/mL
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL2.0 ng/mL
Optimal Extraction Solvent Methyl tert-butyl ether (MTBE)Toluene or MTBE
Mean Extraction Recovery ~82.9% - 86.7%~70.1%
Inter/Intra-Assay Precision < 10% CV< 10% CV

References

  • Tian, Y., Cao, J., et al. "Determination of Zofenopril and Its Active Metabolite in Human Plasma Using High-Performance Liquid Chromatography Combined With a Triple-Quadruple Tandem Mass Spectrometer". Journal of Chromatographic Science, Volume 53, Issue 2, 2014. Available at:[Link]

  • "Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry". PubMed, 2000. Available at:[Link]

  • "Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of zofenopril and its active metabolite zofenoprilat in human plasma". PubMed, 2011. Available at:[Link]

Sources

Optimization

Zofenoprilat LC-MS/MS Optimization &amp; Troubleshooting Center

Welcome to the Technical Support Center for Zofenoprilat bioanalysis. As the active metabolite of the ACE inhibitor zofenopril, zofenoprilat presents unique analytical challenges due to its highly reactive free sulfhydry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Zofenoprilat bioanalysis. As the active metabolite of the ACE inhibitor zofenopril, zofenoprilat presents unique analytical challenges due to its highly reactive free sulfhydryl (-SH) group. This hub is designed for researchers, scientists, and drug development professionals to troubleshoot matrix instability, optimize extraction recoveries, and refine mass spectrometric parameters.

Core Mechanistic Challenge: The Thiol Dilemma

Zofenoprilat is inherently unstable in biological matrices. The free thiol group rapidly undergoes oxidative degradation, forming homodimers or mixed disulfides with endogenous plasma proteins and thiols[1]. If left unaddressed, this leads to an artificial underestimation of the drug's pharmacokinetic profile. Successful LC-MS/MS quantification relies entirely on interrupting this oxidative pathway through chemical reduction and derivatization[2].

Pathway Zof Zofenopril (Prodrug) Zofat Zofenoprilat (Active Thiol) Zof->Zofat Hydrolysis Dimer Disulfide Dimers (Signal Loss) Zofat->Dimer Oxidation (Plasma) Stable Stable Derivative (Quantifiable) Zofat->Stable p-BPB/NEM Dimer->Zofat DTT/Cysteine

Caption: Metabolic conversion of Zofenopril and stabilization pathways of Zofenoprilat.

Section 1: Sample Preparation & Extraction Workflows

Standardized Protocol: Reduction, Derivatization, and LLE

To ensure absolute quantitative accuracy, the extraction protocol must simultaneously stabilize the thiol and isolate the analyte from plasma phospholipids.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 100 µL of human plasma to a microcentrifuge tube. Spike with the appropriate internal standard (e.g., Fosinopril sodium or Diazepam).

  • Reduction (Thiol Release): Add 1,4-Dithiothreitol (DTT) or 0.3 mol/L L-cysteine. Vortex for 30 seconds.

    • Causality: This step forces the equilibrium of disulfide bonds backward, releasing bound zofenoprilat into its free monomeric form[3].

  • Derivatization (Alkylation): Immediately add a derivatizing agent such as p-bromophenacyl bromide (p-BPB) or N-ethylmaleimide (NEM).

    • Causality: Alkylation permanently caps the -SH group, rendering the molecule immune to future oxidation during the autosampler queue[4].

  • Acidification: Add 100 µL of 0.5 M HCl or 50% acetic acid.

    • Causality: Zofenoprilat contains a carboxylic acid moiety. Lowering the pH below its pKa ensures the molecule is fully protonated (neutral), which is a strict prerequisite for efficient partitioning into an organic solvent[1].

  • Liquid-Liquid Extraction (LLE): Add 600 µL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 3 minutes, then centrifuge at 10,000 rpm for 5 minutes.

  • Reconstitution: Transfer the upper organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of the mobile phase.

Self-Validation Checkpoint: To validate that oxidation is fully suppressed in your specific matrix, spike a known concentration of zofenoprilat into blank plasma. Split this into two aliquots: process one immediately, and leave the other at room temperature for 4 hours before processing. A deviation of less than 15% between the two confirms your reduction/derivatization system is robust.

G Start Plasma Sample (Zofenoprilat) Red Reduction (Add DTT / L-cysteine) Start->Red Step 1: Cleave Disulfides Deriv Derivatization (Add p-BPB / NEM) Red->Deriv Step 2: Block Free -SH Acid Acidification (0.5M HCl / Acetic Acid) Deriv->Acid Step 3: Suppress Ionization LLE LLE Extraction (MTBE Solvent) Acid->LLE Step 4: Organic Partition LCMS LC-MS/MS Analysis (MRM Mode) LLE->LCMS Step 5: Quantification

Caption: Experimental workflow for stabilizing and extracting Zofenoprilat for LC-MS/MS.

Section 2: Mass Spectrometry Optimization Data

Depending on your chosen stabilization strategy, the mass spectrometric parameters will shift significantly. Below is a validated summary of Multiple Reaction Monitoring (MRM) transitions.

Table 1: Optimized LC-MS/MS Parameters for Zofenoprilat and Derivatives

Analyte StatePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeTypical Collision Energy (eV)Recommended Column
Zofenopril (Parent) 429.70280.18ESI (+)15 - 20C8 / Phenyl-hexyl
Zofenoprilat (Free) 325.89177.97ESI (+)15 - 22Phenyl-hexyl
Zofenoprilat-NEM ~423.10~274.10ESI (-)20 - 25C18
Zofenoprilat-p-BPB ~523.00~177.97ESI (+)20 - 28C18

(Note: Exact m/z for derivatives depends on the specific isotopic mass of the derivative tag and adduct formation).

Section 3: Troubleshooting FAQs

Q: Why do my zofenoprilat levels drop inconsistently across analytical batches? A: This is the hallmark of inadequate thiol stabilization. Zofenoprilat rapidly oxidizes in plasma to form disulfide dimers. You must introduce a reducing agent (like DTT) to release the thiol group from mixed forms with endogenous thiols, or use a chemical stabilizer like L-cysteine (0.3 mol/L) to prevent oxidation[2]. For ultimate stability, pre-column derivatization with p-BPB or NEM is highly recommended to permanently block the reactive sulfhydryl group[5].

Q: Can I use Ethyl Acetate instead of MTBE for Liquid-Liquid Extraction (LLE)? A: It is highly discouraged. While ethyl acetate is a common LLE solvent, empirical studies demonstrate that it interacts with the analytes and endogenous plasma components, leading to poor and variable extraction yields. Methyl tert-butyl ether (MTBE) provides superior recovery (averaging >92% for zofenoprilat) and leaves a significantly cleaner background for LC-MS/MS analysis[2].

Q: I am observing severe peak tailing for underivatized zofenoprilat on my standard C18 column. How can I resolve this? A: Peak tailing for thiol-containing compounds is often caused by secondary interactions with residual silanols on the silica stationary phase or trace metal ions in the LC system. Actionable Fixes:

  • Switch to a phenyl-hexyl column , which provides alternative π-π selectivity and has been proven to yield sharper peaks for zofenoprilat[6].

  • Ensure your mobile phase is properly acidified (e.g., 0.1% formic acid) to keep the carboxylic acid moiety fully protonated[3].

  • If tailing persists, transition to the derivatization route (e.g., p-BPB), which masks the problematic thiol group and significantly improves chromatographic peak shape[5].

Q: Should I use Positive or Negative Electrospray Ionization (ESI)? A: The choice depends entirely on your sample preparation. If analyzing underivatized zofenoprilat or the p-BPB derivative, ESI in positive ion mode (monitoring the [M+H]+ transition) is the gold standard, typically yielding the m/z 325.89 → 177.97 transition for the free drug[2]. However, if you derivatize with N-ethylmaleimide (NEM) to form succinimide derivatives, negative ion spray ionization has been shown to provide excellent sensitivity and lower background noise[4].

References

  • BenchChem. "High-Throughput Quantification of Zofenopril and Zofenoprilat in Human Plasma by LC-MS/MS." BenchChem Application Notes. Available at: 1

  • Tian, Y., et al. "Determination of zofenopril and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadruple tandem mass spectrometer." Journal of Chromatographic Science (2015). Available at: 3

  • Jiang, Y., et al. "Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of zofenopril and its active metabolite zofenoprilat in human plasma." Journal of Pharmaceutical and Biomedical Analysis (2011). Available at: 2

  • Dal Bo, L., et al. "Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B (2000). Available at: 4

  • "Simultaneous Analysis of Zofenopril and Its Active Metabolite Zofenoprilat in Human Plasma by LC–ESI-MS Using Pre-Column Derivatization with p-Bromophenacyl Bromide." Molecules (2010). Available at: 5

Sources

Troubleshooting

Zofenoprilat Chromatography Technical Support Center: Troubleshooting Peak Shape

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on "problematic" analytes that defy standard platform methods.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on "problematic" analytes that defy standard platform methods. Zofenoprilat—the active, free-sulfhydryl metabolite of the ACE inhibitor Zofenopril—is a classic example of a structurally challenging molecule[1].

When researchers report peak tailing, splitting, or complete loss of signal during Zofenoprilat analysis, the root cause almost always traces back to the physical chemistry of its three distinct functional groups: a highly reactive thiol (-SH), a proline ring, and a carboxylic acid. This guide provides a mechanistic approach to diagnosing these issues, backed by self-validating protocols to ensure your analytical workflow is robust and reproducible.

Diagnostic Workflow for Zofenoprilat

G Start Zofenoprilat Peak Shape Issue Tailing Severe Tailing / Signal Loss Start->Tailing Broadening Peak Splitting / Broadening Start->Broadening Retention Poor Retention / Asymmetry Start->Retention Thiol Thiol Oxidation or Metal Chelation Tailing->Thiol Proline Proline Cis-Trans Isomerization Broadening->Proline Acid Carboxylic Acid Ionization Retention->Acid Sol1 Derivatize with NEM or Use Biocompatible LC Thiol->Sol1 Sol2 Increase Column Temp (e.g., 45°C - 55°C) Proline->Sol2 Sol3 Lower pH (0.1% FA) & Use Phenyl-Hexyl Column Acid->Sol3

Fig 1: Diagnostic workflow for resolving Zofenoprilat chromatographic peak shape deformations.

Causality Analysis: The "Why" Behind Peak Deformations
Symptom 1: Severe Tailing and Loss of Peak Area (The Thiol Problem)
  • Mechanism: The free sulfhydryl group of zofenoprilat is highly prone to oxidative degradation, forming disulfide dimers while sitting in the autosampler. Furthermore, thiols are notorious for chelating with transition metals in stainless steel HPLC flow paths and column frits, leading to severe peak tailing and irreversible adsorption.

  • Resolution: Pre-column derivatization is the gold standard. Alkylating agents like N-ethylmaleimide (NEM) or p-bromophenacyl bromide rapidly react with the free -SH group to form stable succinimide or thioether derivatives, completely eliminating metal-induced tailing and oxidative loss[2][3].

Symptom 2: Peak Splitting or Excessive Broadening (The Proline Problem)
  • Mechanism: Zofenoprilat contains a proline-like pyrrolidine ring[1]. Secondary amides in proline residues undergo slow cis-trans isomerization in solution. If the interconversion rate occurs on the same timescale as the chromatographic separation, you will observe peak splitting or a heavily broadened "plateau" peak.

  • Resolution: Increase the column compartment temperature (typically 45°C – 55°C). Elevated thermal energy accelerates the isomerization rate, causing the two conformers to rapidly interconvert and coalesce into a single, sharp chromatographic peak.

Symptom 3: Asymmetry and Poor Retention (The Carboxylic Acid Problem)
  • Mechanism: The carboxylic acid group will partially ionize at mid-range pH values, leading to mixed-mode retention mechanisms (hydrophobic retention + ion-exchange with residual silanols on the silica support).

  • Resolution: Suppress ionization by lowering the mobile phase pH. Using 0.1% formic acid ensures the molecule remains fully protonated. Additionally, utilizing a Phenyl-Hexyl stationary phase leverages π−π interactions with zofenoprilat's phenyl ring, significantly improving peak symmetry compared to standard C18 columns[4][5].

Self-Validating Experimental Protocols
Protocol A: Thiol Stabilization via N-Ethylmaleimide (NEM) Derivatization

Use this protocol if you are experiencing inconsistent peak areas or severe tailing due to oxidation/metal chelation.

  • Reagent Preparation: Prepare a 10 mM solution of NEM in LC-MS grade acetonitrile.

  • Sample Treatment: To 100 µL of plasma/sample extract containing zofenoprilat, add 20 µL of the NEM solution immediately after extraction.

  • Incubation: Vortex for 30 seconds and incubate at room temperature for 10 minutes in the dark. The reaction is rapid and quantitative[2].

  • Quenching: Add 10 µL of 1% formic acid to stabilize the pH prior to injection.

  • Analysis: Inject onto the LC-MS/MS system. Monitor the mass transition for the NEM-derivatized zofenoprilat (e.g., [M+H]+ shifts by +97 Da for the succinimide addition).

  • System Validation Check: Inject an underivatized control alongside the NEM-treated sample. A successful validation yields a >50% increase in absolute peak area and a reduction of the USP tailing factor to <1.5 in the derivatized sample, conclusively proving that free-thiol reactivity was the root cause of the signal loss.

Protocol B: Optimized LC-MS/MS Method for Intact Zofenoprilat

Use this protocol if derivatization is not feasible and you must analyze the intact molecule.

  • System Passivation: Flush the LC system with a passivating agent (e.g., 0.5% phosphoric acid in water) overnight, or utilize a biocompatible (PEEK or MP35N) flow path.

  • Column Selection: Install a Phenyl-Hexyl column (e.g., 5 µm, 250 mm × 4.6 mm)[5].

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid. (Note: Methanol is preferred over acetonitrile for Phenyl-Hexyl columns to maximize π−π interactions).

  • Thermostatting: Set the column compartment to 50°C.

  • Gradient: Run a fast gradient (e.g., 5% B to 95% B over 5 minutes) at 1.0 mL/min to minimize on-column residence time[4][5].

  • System Validation Check: Perform a temperature gradient injection series (e.g., 25°C, 40°C, 55°C). A successful validation will show two distinct or heavily broadened peaks at 25°C that merge into a single, symmetrical peak at 55°C, confirming proline isomerization as the source of peak distortion.

Quantitative Data Presentation

Table 1: Impact of Chromatographic Parameters on Zofenoprilat Analysis

ParameterSub-optimal ConditionOptimized ConditionMechanistic Chromatographic Outcome
Column Chemistry Standard C18 / C8Phenyl-HexylEnhanced π−π interactions with the analyte's benzyl groups; dramatically improved peak symmetry and retention[4].
Mobile Phase pH Neutral pH (Water/ACN)Acidic (0.1% Formic Acid)Suppresses carboxylic acid ionization; prevents secondary interactions with silanols[5].
Column Temperature Ambient (20-25°C)Elevated (45-55°C)Coalesces cis-trans proline conformers; eliminates peak splitting and broadening.
Sample Preparation Direct extraction (intact thiol)Pre-column derivatization (NEM)Prevents oxidative degradation into disulfides; stabilizes peak area over time[2].
Frequently Asked Questions (FAQs)

Q: Why does my zofenoprilat peak area decrease over time while sitting in the autosampler? A: This is a classic sign of oxidative degradation. The free sulfhydryl group oxidizes to form disulfide dimers while waiting in the autosampler queue. If you cannot derivatize the sample using Protocol A, keep the autosampler temperature strictly at 4°C and consider adding an antioxidant (e.g., ascorbic acid) to your sample diluent.

Q: Can I use a standard C18 column instead of Phenyl-Hexyl? A: While possible, it is highly discouraged. Zofenoprilat exhibits poor retention and severe peak asymmetry on standard C18, C8, and CN columns due to its specific polarity profile[4]. A Phenyl-Hexyl column provides orthogonal π−π retention mechanisms that interact favorably with the analyte, yielding superior peak shape[4][5].

Q: Which mass spectrometry ionization mode is best for Zofenoprilat? A: Both positive and negative electrospray ionization (ESI) modes are viable. Negative mode ([M-H]-) works exceptionally well for the intact molecule due to the readily ionizable carboxylic acid[4]. However, if you perform pre-column derivatization (e.g., with NEM or p-bromophenacyl bromide), positive reaction monitoring mode ([M+H]+) is highly effective and often yields superior signal-to-noise ratios[3][5].

References
  • Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed Source: nih.gov URL:[Link]

  • Development and validation of a liquid chromatography–tandem mass spectrometry method for the determination of zofenopril Source: ovid.com URL:[Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of zofenopril and its active metabolite zofenoprilat in human plasma - PubMed Source: nih.gov URL:[Link]

  • Simultaneous Analysis of Zofenopril and Its Active Metabolite Zofenoprilat in Human Plasma by LC–ESI-MS Using Pre-Column Derivatization with p-Bromophenacyl Bromide Source: researcher.life URL:[Link]

  • Zofenoprilat | C15H19NO3S2 | CID 3034048 - PubChem - NIH Source: nih.gov URL:[Link]

Sources

Optimization

Impact of mobile phase composition on "Zofenoprilat" separation

Welcome to the technical support guide for the chromatographic analysis of Zofenoprilat. This resource is designed for researchers, analytical scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of Zofenoprilat. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, you will find in-depth troubleshooting guidance and frequently asked questions focused on the critical role of mobile phase composition in achieving robust and reliable separation of Zofenoprilat.

Troubleshooting Guide

This section addresses specific, common problems encountered during the HPLC/UPLC analysis of Zofenoprilat. Each answer provides not just a solution, but the scientific reasoning behind it.

Q1: My Zofenoprilat peak is tailing or showing poor symmetry. How can I fix this with the mobile phase?

A1: Peak tailing for Zofenoprilat is typically caused by two main factors related to its chemical structure: the ionization of its carboxylic acid group and secondary interactions with the stationary phase. Zofenoprilat is an acidic analyte containing a carboxyl group.[1] To resolve peak tailing, focus on controlling the mobile phase pH.

Root Cause Analysis:

  • Analyte Ionization: If the mobile phase pH is close to the pKa of Zofenoprilat's carboxylic acid, the analyte will exist in both its protonated (neutral) and deprotonated (anionic) forms. These two forms have different interactions with the non-polar stationary phase, leading to a broadened or tailing peak.[2][3]

  • Silanol Interactions: The anionic (deprotonated) form of Zofenoprilat can engage in strong, undesirable ionic interactions with residual, un-capped silanol groups on the surface of silica-based columns (e.g., C18). This secondary interaction mechanism causes significant peak tailing.

Solution: Suppress Ionization

The most effective solution is to suppress the ionization of the carboxylic acid group by lowering the mobile phase pH.

  • Recommended Action: Adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[4] For Zofenoprilat and similar ACE inhibitors, a pH range of 2.5 to 3.5 is highly effective.[5] This is achieved by adding an acidic modifier.

  • How it Works: At a low pH, the carboxyl group is fully protonated (COOH), making the molecule more non-polar and preventing interactions with silanol groups.[6] This results in a single, well-defined species that elutes with a sharp, symmetrical peak.

  • Common Modifiers:

    • Phosphoric Acid (H₃PO₄) to a pH of 2.5.[5]

    • Trifluoroacetic Acid (TFA) at 0.1%.[7][8]

    • Formic Acid at 0.1%.[9][10]

Q2: I am not getting enough retention for Zofenoprilat on my C18 column. What mobile phase parameters should I adjust?

A2: Insufficient retention means the analyte is moving through the column too quickly, indicating it is too polar relative to the stationary phase under the current conditions. This can be addressed by adjusting both the organic modifier content and the mobile phase pH.

Solutions (in order of application):

  • Decrease the Organic Modifier Percentage: The primary way to increase retention in reversed-phase chromatography is to make the mobile phase more polar (weaker).

    • Action: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For example, if you are using a 50:50 Acetonitrile:Water mixture, try changing it to 45:55 or 40:60.

    • Causality: A lower organic content increases the polarity of the mobile phase, strengthening the hydrophobic interaction between the non-polar Zofenoprilat molecule and the C18 stationary phase, thus increasing retention time.

  • Ensure Proper pH for Ion Suppression: As discussed in Q1, the ionization state of Zofenoprilat is critical.

    • Action: Verify that your mobile phase pH is low enough (pH 2.5-3.5) to fully suppress the ionization of the carboxyl group.

    • Causality: The protonated, neutral form of Zofenoprilat is significantly less polar than its ionized, anionic form. The ionized form has very little affinity for the C18 stationary phase and will elute very early, often near the void volume.[4] Ensuring full protonation dramatically increases its hydrophobicity and, consequently, its retention.

Q3: My retention times for Zofenoprilat are drifting from injection to injection. Could my mobile phase be the cause?

A3: Yes, retention time instability is frequently linked to the mobile phase. The primary culprits are inadequate pH buffering, improper mobile phase preparation, or temperature fluctuations.

Troubleshooting Steps:

  • Check for Buffer Capacity: Using an unbuffered acid (like 0.1% TFA or formic acid) can sometimes lead to pH drift, especially if the sample matrix has its own buffering capacity.

    • Action: If retention time drift is a persistent issue, switch from a simple acid modifier to a true buffer system. A phosphate or acetate buffer at a concentration of 10-25 mM, adjusted to the target pH (e.g., 2.8), provides much more stable pH control.[11]

    • Causality: A buffer resists changes in pH, ensuring that the ionization state of Zofenoprilat remains constant throughout the analytical run and between injections, leading to stable retention times.[3]

  • Review Mobile Phase Preparation:

    • Action: Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier.[6] Ensure the mobile phase is thoroughly mixed and degassed before use. For example, when preparing a 50:50 buffered ACN:water mobile phase, prepare the aqueous buffer at 2X the final concentration, adjust its pH, and then mix it 1:1 with ACN.

    • Causality: The pH of a solution changes upon the addition of an organic solvent. Standardizing the preparation protocol is key to run-to-run and day-to-day reproducibility.

  • Use a Column Thermostat:

    • Action: Ensure your HPLC system's column compartment is set to a stable temperature (e.g., 25°C or 30°C).[11]

    • Causality: Analyte retention is temperature-dependent. Fluctuations in ambient lab temperature can cause retention times to shift. A thermostatically controlled column compartment eliminates this variable.

Q4: I need to separate Zofenoprilat from its prodrug, Zofenopril, or other impurities. How can I improve the resolution using the mobile phase?

A4: Improving resolution requires manipulating the selectivity (α) of the separation. For closely related compounds like a drug and its metabolite, subtle changes in the mobile phase composition can have a significant impact.

Strategies for Improving Selectivity:

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase.

    • Action: If you are using acetonitrile, try substituting it with methanol (or vice versa). You may need to adjust the percentage to get a similar retention window, as acetonitrile is a stronger eluting solvent than methanol.[12][13]

    • Causality: Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment.[12] These different chemical properties can alter the elution order and spacing between Zofenopril, Zofenoprilat, and their impurities, thereby changing the selectivity of the separation.

  • Fine-Tune the pH: While a pH of ~2.5-3.5 is a good starting point, small adjustments within this range can sometimes improve the separation of compounds with very similar pKa values.

    • Action: Prepare mobile phases with slightly different pH values (e.g., pH 2.7, 3.0, 3.3) and evaluate the impact on resolution.

    • Causality: Even minor pH changes can subtly alter the charge distribution and conformation of molecules, which can be sufficient to improve the separation between structurally similar analytes.

  • Utilize Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient is the logical next step.

    • Action: Develop a shallow gradient, for example, starting with a lower percentage of organic modifier and slowly increasing it over the run. A typical gradient for separating Zofenopril and Zofenoprilat might start at 30% organic and ramp up to 70% over 10-15 minutes.[5][7]

    • Causality: A gradient sharpens peaks and allows for the separation of compounds with a wider range of polarities, often providing superior resolution compared to an isocratic method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for developing a Zofenoprilat separation method?

A1: A robust starting point for Zofenoprilat method development on a C18 column would be:

  • Aqueous Phase (A): 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

  • Organic Phase (B): Acetonitrile.

  • Composition: Start with an isocratic mixture of 60% A and 40% B.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Temperature: 25°C.

This combination provides excellent pH control and uses acetonitrile, which generally offers sharp peaks and lower backpressure.[14] From this starting point, you can adjust the A:B ratio to optimize retention time.

Q2: Why is maintaining a low pH (e.g., pH 2.5-3.5) so important for Zofenoprilat analysis?

A2: Maintaining a low pH is the single most critical factor for achieving a good peak shape and stable retention for Zofenoprilat in reversed-phase HPLC.[15] Zofenoprilat has a carboxylic acid functional group, which makes it an acidic compound.[1]

  • At low pH (2.5-3.5): The molecule is in its neutral, protonated form (COOH). This form is more hydrophobic, interacts predictably with the C18 stationary phase, and is not susceptible to secondary ionic interactions with the column silica. This leads to sharp, symmetrical peaks and reproducible retention.[4]

  • At neutral or high pH: The carboxyl group becomes deprotonated (COO-), making the molecule anionic and highly polar. This ionized form has poor retention and is prone to strong interactions with the silica backbone of the column, resulting in severe peak tailing and poor reproducibility.[3]

Q3: Should I use Acetonitrile or Methanol as the organic modifier for Zofenoprilat?

A3: Both acetonitrile (ACN) and methanol (MeOH) can be used effectively, and the choice depends on the specific goals of the separation.

FeatureAcetonitrile (ACN)Methanol (MeOH)Recommendation for Zofenoprilat
Elution Strength Stronger[12]WeakerACN often leads to shorter run times.
Viscosity/Pressure Lower viscosity, lower backpressure[14]Higher viscosity, higher backpressure[13]ACN is generally better for column longevity and high-throughput systems.
UV Cutoff ~190 nm[16]~205 nm[16]ACN provides a cleaner baseline at lower UV wavelengths.
Selectivity Aprotic, different selectivity[12]Protic, can offer unique selectivity[12]If separating from closely related impurities, trying both is recommended. MeOH can sometimes improve the peak shape of acidic compounds.
Q4: What type and concentration of buffer or acid modifier should I use?

A4: The choice depends on the required pH stability and detector compatibility (especially for LC-MS).

  • For UV Detection:

    • Simple Acid Modifiers: 0.1% Phosphoric Acid, Formic Acid, or TFA are excellent for achieving a low pH.[5][7] They are simple to prepare.

    • Buffers: For maximum pH stability and method robustness, a phosphate buffer (e.g., potassium phosphate) at a concentration of 10-25 mM is ideal.[6] It provides high buffering capacity in the desired pH 2-3 range.

  • For LC-MS Detection:

    • Volatile Modifiers are Required: You must use modifiers that will not foul the mass spectrometer source.

    • Recommended: 0.1% Formic Acid is the most common choice.[9][10] It is volatile and provides a source of protons for positive mode electrospray ionization (ESI+), which is often used for this class of compounds. Ammonium formate or ammonium acetate can also be used if a slightly higher pH is needed, but for Zofenoprilat, formic acid is generally sufficient.

    • Avoid: Do NOT use non-volatile buffers like phosphate with an MS detector.

Protocols & Workflows

Protocol: Step-by-Step Mobile Phase Preparation for Robust Zofenoprilat Analysis (UV Detection)

This protocol ensures the preparation of a stable and reproducible mobile phase using a phosphate buffer.

  • Prepare Aqueous Buffer (Aqueous Phase A):

    • Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) to make a 20 mM solution (e.g., 2.72 g per 1 L of HPLC-grade water).

    • Dissolve completely in the water.

    • Place a calibrated pH probe in the solution. Slowly add dilute phosphoric acid dropwise while stirring until the pH is stable at 3.0 .

    • Filter the buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Prepare Final Mobile Phase:

    • Measure the required volumes of the filtered aqueous buffer (Phase A) and HPLC-grade Acetonitrile (Phase B) using graduated cylinders. For a 60:40 mixture, use 600 mL of Phase A and 400 mL of Phase B for a 1 L batch.

    • Combine the two phases in a clean mobile phase reservoir bottle.

    • Mix thoroughly by swirling.

    • Degas the final mobile phase using sonication for 10-15 minutes or by vacuum degassing/online degasser to prevent air bubbles in the pump.

    • Clearly label the bottle with the composition, pH, and date of preparation.

Workflow Diagram: Systematic Approach to Troubleshooting Zofenoprilat Separation

This diagram outlines a logical flow for addressing common chromatographic issues.

G cluster_start cluster_troubleshooting Troubleshooting Path Start Identify Issue: - Poor Peak Shape - Bad Retention - Poor Resolution - Drifting RT A Is Peak Tailing or Broad? Start->A B Is Retention Time (RT) Too Short? Start->B C Is Resolution Insufficient? Start->C D Are Retention Times Drifting? Start->D A1 Check Mobile Phase pH. Is pH between 2.5 - 3.5? A->A1 B1 Decrease % Organic (e.g., from 50% ACN to 40% ACN) B->B1 C1 Try Changing Organic Modifier (ACN -> MeOH or vice-versa) C->C1 D1 Use a true buffer (e.g., 20mM Phosphate) instead of just acid. D->D1 A2 Action: Adjust pH to ~3.0 using H₃PO₄ or TFA. A1->A2 No A_OK Peak Shape OK A1->A_OK Yes A2->A_OK B_OK Retention OK B1->B_OK C2 Develop a Shallow Gradient C1->C2 C_OK Resolution OK C2->C_OK D2 Ensure proper mobile phase prep (pH adjust before mixing). D1->D2 D3 Use Column Thermostat D2->D3 D_OK RT Stable D3->D_OK

Caption: Troubleshooting flowchart for Zofenoprilat HPLC analysis.

References

  • Ovid. (n.d.). Development and validation of a liquid chromatography–tandem mass spectrometry method for the determination of zofenopril.
  • PubMed. (2011, June 1). Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of zofenopril and its active metabolite zofenoprilat in human plasma.
  • BenchChem. (n.d.). Zofenopril HPLC-DAD method for pharmaceutical formulation analysis.
  • PubMed. (2000, December 1). Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry.
  • PubMed. (2010, June 15). HPLC-DAD method for the simultaneous determination of zofenopril and hydrochlorothiazide in oral pharmaceutical formulations.
  • ResearchGate. (n.d.). Molecular structure and acidity of captopril, zofenopril and their metabolites captopril disulfide and zofenoprilat.
  • ResearchGate. (n.d.). HPLC-DAD method for the simultaneous determination of zofenopril and hydrochlorothiazide in oral pharmaceutical formulations.
  • ResearchGate. (n.d.). Validated RP-LC Method for Simultaneous Determination of Zofenopril and Hydrochlorothiazide in Pharmaceutical Preparations.
  • ResearchGate. (n.d.). Experimental and Calculated pKa Values of the ACE Inhibitors Investigated (pH = 7.0).
  • Journal of Chromatographic Science. (2014, June 16). Determination of Zofenopril and Its Active Metabolite in Human Plasma Using High-Performance Liquid Chromatography Combined With.
  • PharmaCompass. (n.d.). Zofenopril | Drug Information, Uses, Side Effects, Chemistry.
  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
  • Axion Labs. (n.d.). HPLC Mobile Phases: Acetonitrile vs Methanol - Which One Is Better?
  • PharmaGuru. (2025, August 6). Methanol vs. Acetonitrile In HPLC: Which Solvent is Better and Why?
  • PubChem - NIH. (n.d.). Zofenoprilat.
  • Wako Blog. (2021, September 15). [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis?
  • Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC.
  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). zofenoprilat.

Sources

Troubleshooting

Technical Support Center: Preventing In-Source Fragmentation of Zofenoprilat N-Ethyl Succinimide

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you are likely aware that quantifying Zofenoprilat—the active metabolite of the ACE inhibitor Zofenopril—p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you are likely aware that quantifying Zofenoprilat—the active metabolite of the ACE inhibitor Zofenopril—presents significant bioanalytical challenges.

Because Zofenoprilat contains a highly reactive free sulfhydryl (-SH) group, it rapidly undergoes oxidative degradation in plasma to form disulfide dimers. To stabilize the analyte for LC-MS/MS analysis, researchers universally derivatize the sample with N-ethylmaleimide (NEM) to form the Zofenoprilat N-Ethyl Succinimide (NES) adduct[1]. However, this bulky succinimide derivative introduces a new challenge: In-Source Fragmentation (ISF) during Electrospray Ionization (ESI).

This guide provides field-proven, mechanistically grounded strategies to troubleshoot and eliminate ISF, ensuring maximum sensitivity and intact precursor transmission into the mass spectrometer.

Mechanistic Overview: The Causality of ISF

In-source fragmentation is not a collision cell phenomenon; it occurs in the atmospheric-to-vacuum interface of the ESI source. When the Zofenoprilat-NES adduct (m/z 451.1) is ionized, it must be desolvated. If the Declustering Potential (DP) or Cone Voltage is set too high, the electrical field accelerates the ions too aggressively. These ions collide violently with neutral curtain gas molecules, transferring kinetic energy into internal vibrational energy[2].

Because the newly formed succinimide thioether linkage is relatively labile, this excess internal energy cleaves the adduct before it ever reaches the first quadrupole (Q1), resulting in a severe loss of the m/z 451.1 precursor signal and the artificial appearance of fragment ions (e.g., m/z 326) in Q1 full scans. Furthermore, highly acidic mobile phases can protonate these labile bonds, acting as a catalyst for premature cleavage during the ionization process[3].

Visualizing the Workflow and ISF Pathway

G Zof Zofenopril (Pro-drug) Zofat Zofenoprilat (Active, Free -SH) Zof->Zofat In vivo Hydrolysis ZofNES Zofenoprilat-NES (Stable Adduct, m/z 451) Zofat->ZofNES Ex vivo Reaction NEM N-Ethylmaleimide (Derivatization Reagent) NEM->ZofNES Alkylation ISF_High High DP / High Temp (In-Source Fragmentation) ZofNES->ISF_High Suboptimal Method ISF_Low Optimized ESI Parameters (Gentle Desolvation) ZofNES->ISF_Low Optimized Method Frag Fragment Ions Detected (Loss of Precursor Signal) ISF_High->Frag Bond Cleavage Q1 Intact Precursor to Q1 (High Analytical Sensitivity) ISF_Low->Q1 Stable Transfer

Zofenoprilat derivatization workflow and ESI parameter effects on in-source fragmentation.

Quantitative Data: ESI Parameter Optimization

To prevent ISF, you must balance the energy required for complete droplet desolvation against the thermal and kinetic thresholds of the succinimide bond. The table below summarizes the quantitative shifts required to stabilize the Zofenoprilat-NES adduct.

ESI ParameterSuboptimal Setting (High ISF)Optimized Setting (Low ISF)Mechanistic Effect on Zofenoprilat-NES
Declustering Potential (DP) > 80 V30 - 40 V Lower DP prevents violent collisions with neutral gas molecules, preserving the labile succinimide bond[2].
Source Temperature (TEM) > 600 °C400 - 450 °C Reduces excessive thermal energy that destabilizes the derivatized adduct prior to ionization.
Curtain Gas (CUR) < 15 psi25 - 30 psi Adequate CUR prevents solvent clustering without requiring a compensatory, dangerously high DP.
Mobile Phase Additive 0.1% TFA (pH < 2.0)10 mM NH₄Ac (pH ~4.5) Replaces strong acids (which protonate and weaken the labile bond) with mild buffers to stabilize the [M+H]⁺ ion[3].

Self-Validating Experimental Protocols

To guarantee assay trustworthiness, do not blindly apply parameters. Use the following self-validating workflows to empirically determine the optimal conditions for your specific instrument geometry.

Phase 1: Plasma Sample Derivatization

Objective: Quantitatively convert unstable Zofenoprilat to Zofenoprilat-NES without inducing artifactual degradation.

  • Preparation: Aliquot 100 µL of human plasma into a pre-chilled microcentrifuge tube.

  • Derivatization: Immediately add 10 µL of 100 mM N-ethylmaleimide (NEM) prepared in cold methanol. Note: Delaying this step by even 5 minutes at room temperature will result in irreversible oxidative dimerization.

  • Incubation: Vortex for 30 seconds and incubate at room temperature for exactly 10 minutes in the dark.

  • Extraction: Proceed with your standard Liquid-Liquid Extraction (LLE) using toluene or methyl tert-butyl ether (MTBE)[1].

Self-Validation Check: Process a parallel control sample spiked with Zofenoprilat but without NEM. Analyze both via LC-MS. The control sample must show an absence of m/z 451.1 and the presence of zofenoprilat disulfide dimers (m/z ~649). If the derivatized sample shows any dimer formation, your NEM reagent has degraded or the reaction timing was too slow.

Phase 2: ESI Source Tuning via Flow Injection Analysis (FIA)

Objective: Find the exact DP/Cone Voltage that maximizes desolvation while strictly preventing ISF.

  • Preparation: Prepare a 100 ng/mL neat solution of Zofenoprilat-NES in 50:50 Methanol:Water containing 10 mM Ammonium Acetate.

  • Infusion: Bypass the analytical column. Infuse the solution directly into the ESI source at 10 µL/min using a syringe pump, teed into the LC mobile phase flowing at 0.4 mL/min.

  • Monitoring: Set the mass spectrometer to Q1 Full Scan mode (m/z 100 to 600).

  • Voltage Ramping: Ramp the Declustering Potential (DP) from 0 V to 150 V in 5 V increments.

Self-Validation Check: Plot the intensity of the intact precursor (m/z 451.1) against the primary ISF fragment (m/z 326). As DP increases, the m/z 451.1 signal will initially rise (due to better desolvation) and then sharply drop as the m/z 326 signal spikes (onset of ISF). Lock your DP at the voltage exactly 5 V below the point where the m/z 326 fragment begins to exponentially increase.

Frequently Asked Questions (Troubleshooting FAQs)

Q: I optimized the DP, but I am still seeing low precursor signal and high fragmentation. What else could be causing this? A: Check your source temperature (TEM) and probe position. If the ESI probe is positioned too close to the orifice, or if the TEM exceeds 500 °C, the Zofenoprilat-NES adduct can undergo thermal degradation before it even enters the vacuum interface. Pull the probe back by 1-2 mm and drop the temperature to 400 °C.

Q: Can I use Formic Acid instead of Ammonium Acetate in my mobile phase? A: While 0.1% Formic Acid is a standard LC-MS additive, it can sometimes be too acidic for highly labile adducts, promoting charge-directed cleavage in the source[3]. If you observe ISF with Formic Acid, switch to a buffered system like 10 mM Ammonium Acetate or Ammonium Formate (pH 4.5 - 5.0). The buffer provides protons for ionization without creating a harsh, highly acidic microenvironment in the ESI droplet.

Q: How do I distinguish between In-Source Fragmentation and poor extraction recovery? A: Run a Q1 full scan of a neat standard infusion. If the ratio of the fragment ion (m/z 326) to the precursor ion (m/z 451.1) is high during infusion, the issue is ISF. If the infusion shows a pristine precursor peak but your extracted plasma samples show low signal across the board, the issue is your extraction recovery.

References

  • [1] Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • [3] An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at:[Link]

  • [2] What are the first steps to building a proper method?. Biotage. Available at:[Link]

Sources

Optimization

Method robustness testing for "Zofenoprilat" quantification assays

Welcome to the Technical Support Center for Analytical Development. This portal is designed for researchers, bioanalytical scientists, and drug development professionals tasked with developing, validating, and troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Development. This portal is designed for researchers, bioanalytical scientists, and drug development professionals tasked with developing, validating, and troubleshooting liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification assays for Zofenopril and its active metabolite, Zofenoprilat.

Developing a robust assay for these analytes is notoriously challenging due to the inherent chemical instability of the molecules. This guide synthesizes mechanistic chemistry, ICH Q2(R2) validation principles[1], and field-proven laboratory protocols to ensure your analytical methods are both accurate and resilient.

Module A: Mechanistic Insights & Causality

To build a robust method, one must first understand why the method is likely to fail. Zofenopril is a prodrug that undergoes hydrolysis of its thioester group to form the active metabolite, Zofenoprilat[2].

  • The Sulfhydryl Liability: Zofenoprilat contains a free sulfhydryl (-SH) group. In biological matrices (like human plasma), this thiol group is highly susceptible to oxidation, rapidly forming disulfide dimers or mixed disulfides with endogenous thiols (e.g., glutathione, cysteine)[3]. If left unmitigated, this results in a catastrophic loss of analyte recovery and severe precision failures.

  • Ex Vivo Hydrolysis: Zofenopril is highly susceptible to basic (alkaline) hydrolysis. If the pH of the plasma sample or extraction buffer is too high, the prodrug will artificially convert into Zofenoprilat ex vivo, artificially inflating the metabolite's quantification and compromising pharmacokinetic data integrity[2].

To counter these liabilities, the assay must be designed as a self-validating system : every sample preparation must include a stabilization step (reduction or alkylation)[4], and the system suitability testing (SST) must continuously monitor for degradation artifacts.

G Zof Zofenopril (Prodrug) Thioester Linkage Hyd Alkaline Hydrolysis (Ex vivo artifact) Zof->Hyd Zofat Zofenoprilat (Active) Free -SH Group Hyd->Zofat Ox Oxidative Stress (Sample Prep) Zofat->Ox Dimer Disulfide Dimers & Mixed Endogenous Thiols Ox->Dimer Stab Chemical Stabilization (DTT / NEM / L-Cysteine) Dimer->Stab Reduction Stab->Zofat Recovery

Metabolic and degradation pathways of Zofenopril/Zofenoprilat dictating assay design.

Module B: Troubleshooting Guide & FAQs

Q1: During my robustness testing, the Zofenoprilat peak area drops significantly over 24 hours in the autosampler. What is the root cause? A1: This is a classic symptom of sulfhydryl oxidation occurring post-extraction. Even if you stabilized the plasma, the reconstituted sample in the autosampler vial may be re-oxidizing. Corrective Action: Ensure your sample preparation includes a robust reducing agent like 1,4-Dithiothreitol (DTT)[5] or an alkylating agent like N-ethylmaleimide (NEM)[2]. DTT reduces the disulfide bonds back to the free thiol, while NEM permanently caps the -SH group to form a stable succinimide derivative. Additionally, verify that your autosampler temperature is strictly maintained at 4°C–10°C[6].

Q2: How do I align my robustness testing with the new ICH Q2(R2) guidelines? A2: ICH Q2(R2) shifts the paradigm from a "tick-box" exercise to an Analytical Quality by Design (AQbD) lifecycle approach[1]. Instead of testing robustness as an afterthought, you must perform a risk assessment during method development to identify Critical Method Parameters (CMPs). For Zofenoprilat, CMPs include extraction pH, reducing agent concentration, and mobile phase composition. You must execute deliberate variations (e.g., a Design of Experiments) and prove that the method meets predefined acceptance criteria despite these fluctuations.

Q3: I am observing Zofenoprilat peaks in my blank plasma samples spiked only with Zofenopril. Why? A3: You are witnessing ex vivo basic hydrolysis. Zofenopril's ester linkage is rapidly cleaved in alkaline environments[2]. Corrective Action: You must strictly control the pH during sample collection and extraction. Use acidic conditions (e.g., adding formic acid or using an acidic liquid-liquid extraction with methyl tert-butyl ether) to halt the hydrolysis of the prodrug[5].

Troubleshooting Matrix
Symptom / Failure ModePotential Root CauseRecommended Corrective Action
Loss of Zofenoprilat Recovery Depletion of reducing agent (DTT/L-cysteine) leading to disulfide dimer formation.Prepare fresh DTT/L-cysteine solutions daily. Increase DTT concentration to 200 mM during sample prep[4].
Prodrug Conversion in Matrix Basic hydrolysis of Zofenopril due to elevated pH during extraction.Acidify plasma immediately. Perform Liquid-Liquid Extraction (LLE) under acidic conditions (e.g., using MTBE)[5].
Poor Peak Shape / Tailing Secondary interactions of the thiol group with active sites on the LC column.Use a highly deactivated C8 or C18 column[3]. Ensure mobile phase contains 0.1% formic acid to suppress ionization of silanols.

Module C: Validated Experimental Protocols

To guarantee method robustness, the following self-validating protocol utilizes DTT for reduction and acidic LLE to prevent hydrolysis.

Protocol: Stabilized Sample Preparation & Extraction

Note: Keep all biological samples on ice during processing to minimize kinetic degradation.

  • Matrix Aliquoting: Transfer 100 µL of human plasma (containing Zofenopril/Zofenoprilat) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard working solution (e.g., Diazepam or Fosinopril sodium at ~40 ng/mL)[5][6]. Vortex for 10 seconds.

  • Chemical Stabilization (Critical Step): Add 20 µL of freshly prepared 200 mM 1,4-Dithiothreitol (DTT) solution to the plasma[4].

    • Mechanistic Note: DTT forces the equilibrium away from disulfide dimers, ensuring all Zofenoprilat is in its free monomeric form. Incubate at room temperature for 10 minutes to allow complete reduction.

  • Acidification: Add 50 µL of 0.1 M Hydrochloric Acid (HCl) or 2% Formic Acid.

    • Mechanistic Note: This drops the pH, protonating the analytes for organic extraction and halting any basic hydrolysis of the Zofenopril prodrug[2].

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Methyl tert-butyl ether (MTBE)[5]. Vortex vigorously for 3 minutes to partition the analytes into the organic layer.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Evaporation & Reconstitution: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A (e.g., Water with 0.1% Formic Acid) and Mobile Phase B (Methanol) (85:15, v/v)[5].

  • Analysis: Inject 5 µL into the LC-MS/MS system.

ICH Q2(R2) Robustness Testing Matrix

When validating this method, execute the following deliberate variations to prove robustness. System Suitability Test (SST) criteria (e.g., resolution, tailing factor, %RSD of standard areas) must pass under all conditions.

Method ParameterTarget ValueDeliberate Variation (DoE)Acceptance Criteria (ICH Q2(R2))
Mobile Phase % Organic 15% Methanol± 2% (13% to 17%)Retention time shift < 5%; Accuracy ± 15%
Aqueous Phase pH pH 2.7 (0.1% FA)± 0.2 pH unitsNo ex vivo conversion of Zofenopril
Column Temperature 40°C± 5°C (35°C to 45°C)Peak tailing factor ≤ 1.5
DTT Incubation Time 10 minutes5 min vs. 20 minZofenoprilat recovery > 85%

Module D: Visualizing the Robustness Workflow

The following workflow illustrates the integration of Analytical Quality by Design (AQbD) principles into the robustness testing lifecycle, as mandated by the updated ICH Q2(R2) and Q14 guidelines[1].

G ATP Define Analytical Target Profile (ATP) (e.g., Quantify Zofenoprilat without oxidation) Risk Risk Assessment (FMEA) (Identify Critical Method Parameters: pH, DTT %) ATP->Risk DoE Design of Experiments (DoE) (Execute deliberate parameter variations) Risk->DoE Exec LC-MS/MS Execution (Analyze Stabilized Samples) DoE->Exec SST System Suitability Testing (SST) (Verify Peak Shape & Resolution) Exec->SST Eval Evaluate Method Capability (Establish Proven Acceptable Ranges) SST->Eval

ICH Q2(R2) compliant AQbD workflow for establishing method robustness.

References

  • Determination of zofenopril and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadruple tandem mass spectrometer. Semantic Scholar / R Discovery. Available at:[Link]

  • Development and validation of a liquid chromatography–tandem mass spectrometry method for the determination of zofenopril. Ovid. Available at:[Link]

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. Available at:[Link]

  • Determination of Zofenopril and Its Active Metabolite in Human Plasma Using High-Performance Liquid Chromatography Combined With a Triple-Quadruple Tandem Mass Spectrometer. Oxford Academic. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of Zofenoprilat Analytical Methods: A Comprehensive Guide for Bioanalysis

Introduction: The Analytical Challenge of Zofenoprilat Zofenopril is a potent, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and acute myocardial infarctio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Zofenoprilat

Zofenopril is a potent, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and acute myocardial infarction. As a prodrug, it undergoes rapid hepatic hydrolysis by esterases to yield its active metabolite, zofenoprilat [1].

The fundamental bioanalytical challenge in quantifying zofenoprilat lies in its molecular structure. The active moiety contains a free sulfhydryl (-SH) group, which is highly reactive ex vivo. In biological matrices such as human plasma, this thiol group rapidly undergoes oxidative degradation, forming homodimers or mixed disulfides with endogenous thiols (e.g., glutathione or cysteine)[2]. If standard liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols are applied without addressing this reactivity, the quantification of free zofenoprilat will be severely underestimated.

To ensure scientific integrity and assay reproducibility, bioanalytical scientists must employ specific pre-treatment strategies: either chemical derivatization to permanently block the -SH group[3], or direct stabilization using reducing agents to revert the disulfides back to free zofenoprilat prior to extraction[4].

Pathway Zof Zofenopril (Prodrug) Hydrol Hepatic Hydrolysis (Esterase) Zof->Hydrol Zofat Zofenoprilat (Active) Free -SH Group Hydrol->Zofat Oxid Oxidation in Plasma (Ex Vivo) Zofat->Oxid Dimer Disulfide Dimers & Protein Conjugates Oxid->Dimer Reduc Reduction (DTT / L-cysteine) Dimer->Reduc Reversal (Stabilization Method) Reduc->Zofat Reversal (Stabilization Method)

Fig 1: Zofenopril metabolism and Zofenoprilat oxidative degradation/reduction pathway.

Analytical Strategies: Causality and Methodological Design

When developing a self-validating LC-MS/MS method for zofenoprilat, the choice of sample preparation dictates the assay's sensitivity, throughput, and reliability.

Strategy A: Pre-Column Chemical Derivatization

This strategy involves adding an alkylating agent immediately upon plasma collection. Reagents such as N-ethylmaleimide (NEM) [5] or p-bromophenacyl bromide (p-BPB) [6] are commonly used.

  • Mechanistic Causality: NEM undergoes a rapid Michael addition with the free thiol of zofenoprilat, forming a stable succinimide thioether derivative. This permanently locks the molecule, completely eliminating the risk of oxidation during subsequent extraction and ionization steps.

Strategy B: Direct Stabilization (Reduction)

Instead of derivatizing the molecule, this method allows initial oxidation to occur but reverses it immediately prior to extraction by adding a strong reducing agent like 1,4-Dithiothreitol (DTT) [7] or L-cysteine [1].

  • Mechanistic Causality: DTT shifts the chemical equilibrium by reducing any formed disulfide bonds, releasing free zofenoprilat. This is immediately followed by acidification (e.g., with 0.5M HCl). Lowering the pH keeps the -SH group protonated, significantly reducing its nucleophilicity and preventing re-oxidation during the extraction phase.

Workflow cluster_stab Method A: Direct Stabilization cluster_deriv Method B: Chemical Derivatization Start Human Plasma Sample (Containing Zofenoprilat) Split1 Add Reducing Agent (DTT / L-cysteine) Start->Split1 Split2 Add Alkylating Agent (NEM / p-BPB) Start->Split2 Acid1 Acidification (0.5M HCl) Split1->Acid1 Ext1 Liquid-Liquid Extraction (MTBE) Acid1->Ext1 LCMS LC-MS/MS Analysis (MRM Mode) Ext1->LCMS Incubate Incubation (Form Stable Derivative) Split2->Incubate Ext2 Liquid-Liquid Extraction (Toluene / MTBE) Incubate->Ext2 Ext2->LCMS

Fig 2: Sample preparation workflows for Zofenoprilat: Stabilization vs. Derivatization.

Step-by-Step Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. The inclusion of an Internal Standard (IS) prior to any chemical manipulation is critical to account for variable extraction recoveries and matrix effects during electrospray ionization (ESI).

Protocol 1: LC-MS/MS with DTT Stabilization (Direct Method)

Adapted from the validated methodology by Tian et al.[4].

  • Sample Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with 10 µL of the IS working solution (e.g., Diazepam or Fosinopril). Vortex briefly. Validation checkpoint: The IS tracks volumetric losses and ionization suppression.

  • Reduction: Add 20 µL of 1,4-Dithiothreitol (DTT) solution. Vortex mix for 30 seconds and incubate briefly to ensure complete reduction of disulfide dimers.

  • Acidification: Add 100 µL of 0.5 M Hydrochloric Acid (HCl). Causality: This step is mandatory to protonate the free thiol, preventing re-oxidation in the organic phase.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Cap the tube and vortex vigorously for 3 minutes. Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., Methanol/0.1% Formic Acid).

  • Analysis: Inject into the LC-MS/MS system operating in positive MRM mode (e.g., monitoring the transition m/z 325.89 → 177.97 for zofenoprilat)[1].

Protocol 2: LC-MS/MS with Pre-Column Derivatization (NEM)

Adapted from the validated methodology by Dal Bo et al.[3].

  • Sample Aliquoting: Transfer 100 µL of human plasma into a microcentrifuge tube immediately after centrifugation of the whole blood.

  • Internal Standard Addition: Spike with 10 µL of a fluorinated zofenoprilat derivative (IS).

  • Derivatization: Add 50 µL of N-ethylmaleimide (NEM) solution. Vortex mix and incubate at room temperature for 10 minutes. Causality: Allows sufficient time for the Michael addition to reach completion, forming the succinimide derivative.

  • Extraction: Add 1.0 mL of Toluene. Vortex vigorously for 5 minutes and centrifuge. Causality: The derivatized complex is highly lipophilic; toluene selectively extracts the target analyte while precipitating polar plasma proteins.

  • Reconstitution: Isolate the organic layer, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

  • Analysis: Inject into the LC-MS/MS system operating in negative ion spray ionization mode[3].

Cross-Validation Data Comparison

When cross-validating these analytical methods, performance metrics such as the Lower Limit of Quantitation (LLOQ), linearity, and extraction recovery must be objectively compared. The direct stabilization method generally offers superior sensitivity and a less toxic solvent profile, while derivatization offers absolute chemical stability.

Analytical MethodPre-Treatment StrategyExtraction SolventLLOQ (Zofenoprilat)Linearity RangeRecoveryReference
LC-MS/MS Direct Stabilization (DTT)MTBE0.5 ng/mL0.5 – 500 ng/mL>85%Tian et al.[4]
LC-MS/MS Direct Stabilization (L-cysteine)MTBE0.25 ng/mL0.25 – 2508 ng/mL92.5%Ovid/Elsevier[1]
LC-MS/MS Derivatization (NEM)Toluene2.0 ng/mL2.0 – 600 ng/mL70.1%Dal Bo et al.[3]
LC-MS/MS Derivatization (p-BPB)MTBE2.0 ng/mL2.0 – 1800 ng/mLN/AGao et al.[8]

Key Takeaways for Method Selection:

  • Sensitivity: Direct stabilization using DTT or L-cysteine achieves sub-nanogram LLOQs (0.25 - 0.5 ng/mL), making it highly suitable for low-dose pharmacokinetic studies[1],[7]. Derivatization methods typically plateau at an LLOQ of 2.0 ng/mL due to background noise introduced by the derivatizing agents[3].

  • Recovery: The use of MTBE in the direct stabilization workflow yields excellent extraction recoveries (>85%), whereas toluene extraction of the NEM derivative yields slightly lower recoveries (~70.1%)[5].

  • Throughput & Safety: Direct stabilization eliminates the incubation time required for derivatization and avoids the use of highly toxic reagents like p-BPB or toluene, making it the preferred choice for high-throughput clinical bioanalysis.

References

  • Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. URL:[Link]

  • Determination of Zofenopril and Its Active Metabolite in Human Plasma Using High-Performance Liquid Chromatography Combined With a Triple-Quadruple Tandem Mass Spectrometer. Journal of Chromatographic Science (Oxford Academic). URL:[Link]

  • Simultaneous Analysis of Zofenopril and Its Active Metabolite Zofenoprilat in Human Plasma by LC–ESI-MS Using Pre-Column Derivatization with p-Bromophenacyl Bromide. Chromatographia (Springer). URL:[Link]

  • Development and validation of a liquid chromatography–tandem mass spectrometry method for the determination of zofenopril and its active metabolite zofenoprilat in human plasma. Journal of Chromatography B (Elsevier/PubMed). URL:[Link]

Sources

Comparative

Analytical Stability Comparison Guide: Zofenoprilat Quantification With and Without Derivatization

The Analytical Challenge: Sulfhydryl Instability Zofenoprilat is the active, free-sulfhydryl metabolite of the prodrug zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor recognized for its distinct cardio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Sulfhydryl Instability

Zofenoprilat is the active, free-sulfhydryl metabolite of the prodrug zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor recognized for its distinct cardioprotective and antioxidant properties[1][2]. While the sulfhydryl (-SH) group acts as a potent proton donor to scavenge reactive oxygen species in vivo[2], it presents a severe analytical liability during pharmacokinetic quantification.

In biological matrices such as human plasma, the free thiol group is highly unstable. Upon sample collection, it rapidly undergoes oxidative degradation, forming homodimers or mixed disulfides with endogenous thiols (e.g., glutathione, cysteine)[3]. Without immediate intervention, the "free" zofenoprilat concentration drops precipitously, rendering accurate LC-MS/MS quantification impossible. To resolve this, application scientists must employ one of two primary stabilization paradigms: Pre-column Chemical Derivatization or Reducer-Stabilized Direct Extraction .

G Zof Zofenoprilat (Free -SH Group) Ox Oxidative Environment (Plasma/Matrix) Zof->Ox Exposure Deriv Derivatization Reagent (e.g., NEM, p-BPB) Zof->Deriv Pre-column Rxn Dimers Disulfide Dimers & Mixed Thiols Ox->Dimers Degradation Stable Stable Thioether/ Succinimide Derivative Deriv->Stable Protection

Reaction pathways of Zofenoprilat degradation and stabilization strategies.

Mechanistic Paradigms for Stabilization

Paradigm A: Covalent Derivatization

This method relies on electrophilic reagents that react rapidly with the nucleophilic thiolate of zofenoprilat to form stable, irreversible covalent bonds.

  • N-ethylmaleimide (NEM): Reacts with the -SH group to form a stable succinimide derivative[1].

  • p-Bromophenacyl bromide (p-BPB): Reacts immediately after plasma separation to form a stable zofenoprilat-p-BPB thioether derivative[4].

  • Causality: By permanently masking the sulfhydryl group, the molecule is rendered immune to auto-oxidation, allowing for extended autosampler stability and reproducible extraction.

Paradigm B: Reducer-Stabilized (Underivatized) Extraction

Instead of modifying the analyte, an excess of a reducing agent—such as 1,4-dithiothreitol (DTT) or 2-mercaptoethanol—is added to the plasma[3][5].

  • Causality: The reducer shifts the chemical equilibrium, cleaving any disulfide bonds that formed ex vivo and reverting them back to free zofenoprilat[3]. The reducer also acts as a sacrificial antioxidant during the subsequent extraction steps, preserving the integrity of the native molecule for MS analysis[5].

Comparative Performance & Stability Data

The following table synthesizes quantitative validation data from established LC-MS/MS methodologies comparing the two paradigms.

ParameterDerivatization (NEM)[1]Derivatization (p-BPB)[4]Reducer-Stabilized (DTT / Mercaptoethanol)[3][5]
Stabilization Mechanism Covalent succinimide formationCovalent thioether formationDisulfide reduction & competitive oxidation
Lower Limit of Quantitation (LLOQ) 2.0 ng/mL2.0 ng/mL0.25 ng/mL
Linear Dynamic Range 2 – 600 ng/mL2 – 1,800 ng/mL0.25 – 25,080 ng/mL
Extraction Recovery ~70.1%>80%>85% (Stable recoveries)
Sample Prep Complexity Moderate (Requires incubation)ModerateLow (Direct extraction)
Primary Drawback Potential ion suppression from excess reagentRequires specialized reagentsReducer toxicity; strict pH control required

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in quality control steps to verify the causality of the chemical reactions.

Protocol A: Pre-Column Derivatization (NEM Method)

Designed to permanently lock the analyte structure prior to extraction.

  • Sample Collection & Spiking: Immediately upon blood draw and centrifugation, transfer 100 µL of plasma to a pre-chilled tube. Spike with a stable isotope-labeled internal standard (SIL-IS) to validate extraction recovery.

  • Derivatization Reaction: Add 50 µL of freshly prepared N-ethylmaleimide (NEM) solution.

    • Causality: Immediate addition is critical. NEM outcompetes endogenous oxygen to form the succinimide derivative before dimerization can occur[1].

  • Incubation: Vortex and incubate at room temperature for 10 minutes to ensure 100% reaction completion.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of toluene or methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge.

    • Causality: Non-polar solvents selectively partition the lipophilic derivatized zofenoprilat away from polar plasma proteins, minimizing matrix effects[1][4].

  • System Validation (QC): Evaporate the organic layer, reconstitute in mobile phase, and inject into the LC-MS/MS. Self-Validation Check: Monitor the SIL-IS peak area. A recovery variance of <10% confirms the derivatization did not interfere with extraction efficiency.

Protocol B: Reducer-Stabilized Extraction (DTT Method)

Designed to maximize sensitivity by analyzing the native molecule.

  • Sample Collection & Reduction: To 100 µL of human plasma, add 20 µL of 0.3 mol/L 1,4-dithiothreitol (DTT) or L-cysteine solution[3][5].

    • Causality: The high molarity of the reducer forces the reduction of any pre-formed zofenoprilat-protein mixed disulfides back into free zofenoprilat[3].

  • Acidification: Add 50 µL of 50% acetic acid or 0.1% formic acid.

    • Causality: Lowering the pH protonates the sulfhydryl group (converting the reactive thiolate anion back to a neutral thiol). This drastically reduces its nucleophilicity, temporarily halting auto-oxidation during extraction[4].

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of MTBE. Vortex and centrifuge. The acidic environment ensures the carboxylic acid moiety of zofenoprilat remains uncharged, driving it into the organic phase[3].

  • System Validation (QC): Evaporate under nitrogen at 37°C and reconstitute. Self-Validation Check: Inject a post-extraction stability QC sample left in the autosampler for 24 hours. If the peak area drops by >5%, the reducer concentration in step 1 must be increased.

Workflow cluster_A Method A: Derivatization cluster_B Method B: Reducer-Stabilized Plasma Human Plasma Sample (Containing Zofenoprilat) AddNEM Add N-ethylmaleimide (NEM) Plasma->AddNEM AddDTT Add 1,4-Dithiothreitol (DTT) Plasma->AddDTT Incubate Incubate (Form Succinimide) AddNEM->Incubate ExtractA Liquid-Liquid Extraction (Toluene/MTBE) Incubate->ExtractA LCMS LC-MS/MS Analysis ExtractA->LCMS Reduce Reduce Disulfides to Free -SH AddDTT->Reduce ExtractB Acidic Liquid-Liquid Extraction Reduce->ExtractB ExtractB->LCMS

Experimental LC-MS/MS sample preparation workflows for Zofenoprilat.

Application Scientist Insights: Trade-Offs & Selection Criteria

When developing a bioanalytical assay for zofenoprilat, the choice between derivatization and reducer-stabilization dictates the workflow's sensitivity and robustness:

  • Sensitivity vs. Complexity: Reducer-stabilized methods (Protocol B) are vastly superior for low-dose pharmacokinetic studies. Because the parent molecule remains unaltered, it retains optimal ionization efficiency, achieving LLOQs as low as 0.25 ng/mL[5]. Derivatization reagents (Protocol A) often cause ion suppression in the MS source, limiting the LLOQ to ~2.0 ng/mL[1][4].

  • Autosampler Robustness: If your laboratory processes high-throughput batches (e.g., 96-well plates taking >24 hours to run), derivatization is the safer choice. Once the covalent bond is formed, the molecule is indefinitely stable. Reducer-stabilized samples remain in a dynamic equilibrium and can slowly degrade if the autosampler temperature fluctuates.

  • Reagent Toxicity: Earlier underivatized methods relied heavily on 2-mercaptoethanol, which is highly toxic and volatile[3][5]. Modern adaptations utilizing DTT provide a much safer laboratory environment while maintaining the required reductive capacity[3].

References

  • Gao, F., et al. "Simultaneous Analysis of Zofenopril and Its Active Metabolite Zofenoprilat in Human Plasma by LC–ESI-MS Using Pre-Column Derivatization with p-Bromophenacyl Bromide." Chromatographia / R Discovery, 2010. 4

  • Dal Bo, L., et al. "Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry." PubMed, 2000. 1

  • Jiang, et al. "Determination of Zofenopril and Its Active Metabolite in Human Plasma Using High-Performance Liquid Chromatography Combined With a Triple-Quadruple Tandem Mass Spectrometer." Journal of Chromatographic Science / Oxford Academic, 2014. 3

  • "Development and validation of a liquid chromatography–tandem mass spectrometry method for the determination of zofenopril." Ovid, 2010. 5

  • "The Antioxidant Properties of Zofenopril's Sulfhydryl Group: A Technical Guide." Benchchem, 2025.2

Sources

Validation

A Comparative Analysis of Zofenopril and Enalapril Impurities: A Guide for Researchers

In the landscape of angiotensin-converting enzyme (ACE) inhibitors, Zofenopril and Enalapril stand as widely prescribed medications for managing hypertension and heart failure.[1][2] While their therapeutic efficacy is w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of angiotensin-converting enzyme (ACE) inhibitors, Zofenopril and Enalapril stand as widely prescribed medications for managing hypertension and heart failure.[1][2] While their therapeutic efficacy is well-established, a critical aspect for researchers, drug development professionals, and quality control scientists lies in the comprehensive understanding and control of their impurity profiles. Impurities can arise from manufacturing processes, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[3] Their presence, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.

This guide provides an in-depth comparative analysis of the impurity profiles of Zofenopril and Enalapril, offering insights into their common and distinct impurities, the analytical methodologies for their detection, and the underlying chemical principles governing their formation. This document is intended to serve as a valuable resource for scientists engaged in the development, manufacturing, and quality assessment of these crucial cardiovascular drugs.

Structural and Chemical Distinctions: The Foundation of Impurity Profiles

Zofenopril and Enalapril, while both potent ACE inhibitors, possess distinct chemical structures that fundamentally influence their impurity profiles. Zofenopril is a sulfhydryl-containing ACE inhibitor, a characteristic that contributes to its antioxidant properties.[][5] In contrast, Enalapril is a dicarboxylate-containing ACE inhibitor.[6] These structural differences are the primary determinants of their respective degradation pathways and the types of impurities that can form.

Zofenopril is a prodrug that is rapidly and completely absorbed and then hydrolyzed to its active metabolite, zofenoprilat.[] Its synthesis involves the coupling of (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid.[]

Enalapril is also a prodrug, which is biotransformed in the liver to its active form, enalaprilat, through the cleavage of its ester group.[1] Its synthesis typically involves the condensation of L-alanyl-L-proline with an ethyl ester derivative.

A Comparative Look at Key Impurities

The impurities associated with Zofenopril and Enalapril can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products (formed during storage or under stress conditions).

Impurity CategoryZofenoprilEnalapril
Process-Related Zofenopril Impurity 1, Zofenopril R-Isomer[7]Enalapril EP Impurity A, Enalapril EP Impurity B, Enalapril EP Impurity D, Enalapril EP Impurity G[3]
Degradation Products Zofenoprilat (active metabolite, but also a potential degradant)[]Enalaprilat (active metabolite and degradant), Enalapril Diketopiperazine (DKP)[2][8], N-Nitroso Enalapril

Key Insights:

  • Diketopiperazine (DKP) in Enalapril: A significant degradation product of Enalapril is its corresponding diketopiperazine (DKP).[8] This intramolecular cyclization is a common degradation pathway for dipeptide-like structures and can be influenced by factors such as pH and temperature.[8] The formation of DKP is a critical quality attribute to monitor as it represents a loss of the active ingredient.

  • Sulfhydryl Group Reactivity in Zofenopril: The presence of a sulfhydryl group in Zofenopril makes it susceptible to oxidation, potentially leading to the formation of disulfide-linked impurities. While not explicitly detailed in the provided search results, this is a well-known reactivity pattern for thiol-containing compounds.

  • Nitrosamine Impurities: A recent area of concern for many pharmaceuticals, including ACE inhibitors, is the potential for nitrosamine impurities.[9] These are classified as probable human carcinogens. For Enalapril, N-Nitroso Enalapril has been identified as a potential impurity.[3] While a study on nitrosamine impurities in ACE inhibitors concluded that some, like N-nitroso ramipril and N-nitroso quinapril, are non-mutagenic, the potential for their formation in other "pril" drugs warrants careful consideration and risk assessment.[9]

Experimental Workflow for Comparative Impurity Profiling

A robust and validated analytical method is paramount for the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the cornerstone of impurity analysis in the pharmaceutical industry.[10][11][12]

Below is a detailed, step-by-step methodology for a comparative analysis of Zofenopril and Enalapril impurities.

Objective

To develop and validate a stability-indicating HPLC method for the simultaneous or individual determination of Zofenopril and Enalapril and their known impurities.

Materials and Reagents
  • Zofenopril Calcium Reference Standard

  • Enalapril Maleate Reference Standard

  • Reference standards of known impurities (e.g., Zofenoprilat, Enalaprilat, Enalapril Diketopiperazine)

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical grade phosphate buffers, acids, and bases for mobile phase preparation

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. An LC-MS system can be employed for peak identification and confirmation.

Chromatographic Conditions (A Starting Point)

The following are suggested starting conditions that would require optimization and validation for a specific application.

ParameterZofenopril AnalysisEnalapril Analysis
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10][11]
Mobile Phase Gradient elution with a mixture of phosphate buffer (pH ~2.5-3.5) and acetonitrile.Isocratic or gradient elution with a mixture of phosphate buffer (pH ~2.2) and acetonitrile.[10][11]
Flow Rate 1.0 - 1.5 mL/min1.0 - 2.0 mL/min[10][11]
Column Temperature 30 - 40 °C25 - 50 °C[13]
Detection Wavelength 220 - 230 nm215 nm[10][11]
Injection Volume 10 - 20 µL10 - 20 µL

Causality behind Experimental Choices:

  • Column Chemistry: C18 and C8 columns are chosen for their versatility in reversed-phase chromatography, which is well-suited for separating compounds with varying polarities like the parent drugs and their impurities.

  • Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the acidic and basic functional groups in the analytes, thereby influencing their retention and peak shape. A low pH is generally used to suppress the ionization of carboxylic acids, leading to better retention and sharper peaks.

  • Gradient vs. Isocratic Elution: Gradient elution is often necessary for complex samples containing impurities with a wide range of polarities, ensuring that all components are eluted with good resolution and within a reasonable time. Isocratic elution can be sufficient for simpler separations.

  • Detection Wavelength: The chosen wavelength should be at or near the absorption maximum of the analytes to ensure maximum sensitivity.

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare stock solutions of Zofenopril, Enalapril, and their respective impurity reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Prepare working standard solutions at appropriate concentrations for linearity, accuracy, and precision studies.

    • For drug product analysis, accurately weigh and dissolve the sample to achieve a target concentration of the API.

  • Forced Degradation Studies:

    • To demonstrate the stability-indicating nature of the method, subject the drug substances to stress conditions:

      • Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for a specified duration.

      • Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for a specified duration.

      • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

      • Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C).

      • Photolytic Degradation: Expose the drug substance solution to UV light.

    • Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak and from each other.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and placebo components.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

    • Range: Define the concentration interval over which the method is precise, accurate, and linear.

    • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the comparative impurity profiles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting API_Std API Standards Method_Dev Method Development API_Std->Method_Dev Impurity_Std Impurity Standards Impurity_Std->Method_Dev Sample_Prep Drug Product Sample Sample_Prep->Method_Dev Acid Acid Hydrolysis Acid->Method_Dev Base Base Hydrolysis Base->Method_Dev Oxidation Oxidation Oxidation->Method_Dev Thermal Thermal Stress Thermal->Method_Dev Photo Photolytic Stress Photo->Method_Dev Method_Val Method Validation Method_Dev->Method_Val Peak_Integration Peak Integration Method_Val->Peak_Integration Impurity_Quant Impurity Quantification Peak_Integration->Impurity_Quant Report Final Report Impurity_Quant->Report

Caption: Experimental workflow for impurity profiling.

Impurity_Comparison cluster_common Common Aspects Zofenopril Zofenopril Key Structural Feature: Sulfhydryl Group Potential Impurities: - Zofenoprilat - Zofenopril R-Isomer - Oxidation Products (Disulfides) Prodrug Prodrug Nature Zofenopril->Prodrug Active_Metabolite Active Metabolite as Impurity Zofenopril->Active_Metabolite Zofenoprilat Enalapril Enalapril Key Structural Feature: Dicarboxylate Potential Impurities: - Enalaprilat - Diketopiperazine (DKP) - N-Nitroso Enalapril - Other EP Impurities Enalapril->Prodrug Enalapril->Active_Metabolite Enalaprilat

Caption: Comparative summary of impurity profiles.

Conclusion and Future Perspectives

The comprehensive analysis of impurity profiles for Zofenopril and Enalapril is a critical endeavor in ensuring the quality, safety, and efficacy of these widely used medications. This guide has highlighted the structural differences that give rise to distinct impurity profiles, with Enalapril being particularly susceptible to diketopiperazine formation and Zofenopril having the potential for oxidation-related impurities due to its sulfhydryl group.

The provided experimental workflow offers a robust framework for the comparative analysis of these impurities. As analytical techniques continue to evolve, the use of advanced methods such as LC-MS/MS will become increasingly important for the identification and characterization of novel or low-level impurities. Furthermore, a thorough understanding of the degradation pathways will enable the development of more stable formulations and appropriate storage conditions. For researchers and drug development professionals, a proactive and scientifically rigorous approach to impurity profiling is not just a regulatory requirement but a cornerstone of patient safety.

References

  • Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential - PubMed. [Link]

  • Zofenopril-impurities | Pharmaffiliates. [Link]

  • Enalapril EP Impurities & USP Related Compounds - SynThink. [Link]

  • Comparative studies of angiotensin converting enzyme inhibitors with and without the SH-radical - PubMed. [Link]

  • Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - Find an Expert - The University of Melbourne. [Link]

  • Modern Development in ACE inhibitors - Scholars Research Library. [Link]

  • Zofenopril Protects Against Myocardial Ischemia–Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability | Journal of the American Heart Association. [Link]

  • Enalapril Metabolism Pathway - SMPDB. [Link]

  • Enalapril-Impurities | Pharmaffiliates. [Link]

  • Enalapril is an ACE Inhibitor. What possible degradation pathways can it undergo, considering the functional groups? : r/OrganicChemistry - Reddit. [Link]

  • Zofenopril API Impurity Manufacturers - Anant Pharmaceuticals Pvt. Ltd. [Link]

  • Pharmacokinetic and pharmacodynamic comparative study of zofenopril and enalapril in healthy volunteers - PubMed. [Link]

  • Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed. [Link]

  • Development and validation of hplc method for the simultaneous determination of enalapril maleate in present of their impurities - SciSpace. [Link]

  • (PDF) Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities: Application to tablet analysis - ResearchGate. [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). [Link]

  • Quality Control Of Impurities And Comparison Of Pharmacokinetic Parameters Of Angiotensin Receptor Antagonists - ResearchGate. [Link]

  • Development of HPLC method for the determination of enalapril in tablets using salts of chaotropic anions | Current issues in pharmacy and medicine. [Link]

Sources

Comparative

Zofenoprilat Quantification: A Comprehensive Guide to LC-MS/MS versus HPLC-UV

Executive Summary Zofenopril is a highly lipophilic prodrug angiotensin-converting enzyme (ACE) inhibitor. Upon administration, it undergoes rapid in vivo hydrolysis to form its active metabolite, zofenoprilat [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zofenopril is a highly lipophilic prodrug angiotensin-converting enzyme (ACE) inhibitor. Upon administration, it undergoes rapid in vivo hydrolysis to form its active metabolite, zofenoprilat [1]. Accurate quantification of zofenoprilat is critical for pharmacokinetic (PK) profiling, bioequivalence studies, and pharmaceutical quality control. This guide provides an objective, data-driven comparison of the two primary analytical modalities used for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Mechanistic Challenge: Thiol Chemistry

The fundamental analytical challenge in quantifying zofenoprilat lies in its molecular structure. Zofenoprilat contains a highly reactive free sulfhydryl (thiol) group[1].

The Causality of Degradation: In biological matrices such as human plasma, this free thiol is highly susceptible to ex vivo oxidation. It rapidly forms homodimers or mixed disulfides by covalently binding with endogenous plasma proteins and low-molecular-weight thiols (e.g., cysteine)[1][2]. If a plasma sample is extracted without intervention, the assay will severely underestimate the true concentration of zofenoprilat.

The Chemical Solution: To ensure a self-validating and accurate assay, a chemical stabilization step is mandatory prior to extraction[3]. Reducing agents like 1,4-Dithiothreitol (DTT) or stabilizing agents like N-ethylmaleimide (NEM) must be added to the plasma. DTT actively cleaves the disulfide bonds, reverting the conjugated zofenoprilat back to its free thiol form, thereby allowing for the measurement of the total active metabolite[2].

Pathway ZOF Zofenopril (Prodrug) ZOFAT Zofenoprilat (Active Thiol) ZOF->ZOFAT In Vivo Hydrolysis DIMER Disulfide Dimers (Inactive) ZOFAT->DIMER Plasma Oxidation DIMER->ZOFAT Ex Vivo Stabilization DTT 1,4-Dithiothreitol (Ex Vivo Reducer) DTT->DIMER Reduces Bonds

Metabolic conversion of Zofenopril and ex vivo reduction of Zofenoprilat.

Methodological Comparison: LC-MS/MS vs. HPLC-UV

LC-MS/MS: The Gold Standard for Biological Matrices

For plasma analysis, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the definitive gold standard. It provides the necessary specificity to differentiate zofenoprilat from endogenous plasma interference without the need for complex derivatization[3]. By utilizing a triple-quadrupole mass spectrometer with positive electrospray ionization (ESI+), analysts can achieve a Lower Limit of Quantitation (LLOQ) of ~0.25 ng/mL[3].

HPLC-UV: The Workhorse for Formulation QC

While HPLC-UV lacks the sensitivity for trace-level plasma PK studies, it excels in the quality control of pharmaceutical dosage forms (e.g., tablets combining zofenopril and hydrochlorothiazide)[4]. UV detection at 270 nm provides excellent linearity for high-concentration samples (1.0–70.0 µg/mL)[4]. If HPLC-UV must be used for plasma, researchers are forced to employ pre-column derivatization (e.g., using p-bromophenacyl bromide) to enhance the molecule's chromophoric properties, which significantly complicates the workflow and introduces variability[5].

Quantitative Performance Data
ParameterLC-MS/MS (Human Plasma)[2][3]HPLC-UV (Formulation QC)[4]HPLC-UV/MS (Derivatized Plasma)[5]
Primary Application Pharmacokinetics / BioequivalenceTablet Quality Control / StabilityAlternative Plasma Analysis
Detection Mode MRM (Triple Quadrupole, ESI+)UV Absorbance (270 nm)UV or Single Quad ESI-MS
LLOQ ~0.10 ng/mL (ZOF) / 0.25 ng/mL (ZOFAT)~290 ng/mL (ZOF)>50 ng/mL
Linearity Range 0.25 – 2500 ng/mL1.0 – 70.0 µg/mLNarrower, dependent on derivatization
Sample Preparation DTT Reduction + LLE (MTBE)Direct Dissolution + FiltrationDTT + Pre-column Derivatization
Throughput High (Run time < 5 mins)Medium (Run time ~10 mins)Low (Complex prep)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in causality checks and system suitability requirements.

Workflow A Plasma Sample + Internal Standard B Thiol Reduction (Add DTT, 37°C) A->B Cleave Disulfides C Acidification (0.5 M HCl) B->C Suppress Ionization D Liquid-Liquid Extraction (MTBE) C->D Isolate Analytes E Analytical Divergence D->E Organic Phase F LC-MS/MS (MRM Mode) E->F Pharmacokinetics G HPLC-UV (Derivatization Req.) E->G Formulation QC

Analytical workflow for Zofenoprilat extraction and quantification.

Protocol A: High-Throughput LC-MS/MS for Human Plasma

Objective: Simultaneous quantification of Zofenopril and Zofenoprilat.

  • System Suitability Test (SST): Before processing biological samples, inject a neat standard at the LLOQ. Validation Check: Signal-to-noise (S/N) ratio must be ≥10:1 to proceed.

  • Internal Standard Spiking: Aliquot 200 µL of human plasma. Add 10 µL of Internal Standard (e.g., Diazepam or Fosinopril at a known concentration)[2][3].

  • Thiol Stabilization: Add 50 µL of 100 mM 1,4-Dithiothreitol (DTT). Vortex and incubate at 37°C for 30 minutes. Causality: Heat accelerates the reduction of disulfide bonds, ensuring 100% conversion of conjugated zofenoprilat to its free form[2].

  • Acidification: Add 100 µL of 0.5 M Hydrochloric acid (HCl). Causality: Zofenoprilat contains a carboxylate group. Acidification protonates this group, neutralizing its charge and drastically increasing its lipophilicity for the subsequent organic extraction[1].

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 3 minutes, then centrifuge at 10,000 rpm for 5 minutes[1][2].

  • Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of mobile phase (Methanol:0.1% Formic Acid, 85:15 v/v)[2].

  • Mass Spectrometry Analysis: Inject 10 µL onto a C8 or C18 reversed-phase column. Monitor the MRM transitions: Zofenopril ( m/z 429.7 280.2) and Zofenoprilat ( m/z 325.9 178.0)[3].

Protocol B: HPLC-UV for Pharmaceutical Formulations

Objective: Quality control of Zofenopril tablets.

  • Sample Preparation: Crush and weigh tablet powder equivalent to 30 mg of zofenopril. Dissolve in a diluent of Methanol:Water (pH adjusted to 2.5 with Phosphoric acid, H3​PO4​ )[4].

  • Filtration: Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble excipients (e.g., microcrystalline cellulose). Validation Check: Perform a filter compatibility test to ensure no active pharmaceutical ingredient (API) is adsorbed onto the membrane.

  • Chromatographic Separation: Inject 20 µL onto a C18 column (250 mm × 4.6 mm, 5 µm). Run an isocratic mobile phase of Methanol:Water (pH 2.5) at a flow rate of 1.0 mL/min[4].

  • Detection: Monitor UV absorbance at 270 nm. Validation Check: The resolution ( Rs​ ) between zofenopril and any co-formulated APIs (like hydrochlorothiazide) must be > 2.0 to ensure peak purity[4].

Sources

Safety & Regulatory Compliance

Safety

Zofenoprilat N-Ethyl Succinimide proper disposal procedures

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and analytical chemists with the exact procedures required for the safe handling and dispo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and analytical chemists with the exact procedures required for the safe handling and disposal of Zofenoprilat N-Ethyl Succinimide .

Handling specialized pharmaceutical reference standards requires an uncompromising approach to safety. This guide does not merely list the steps; it explains the underlying chemical causality behind each protocol, ensuring your laboratory operates with a self-validating, deeply understood safety culture.

Chemical & Logistical Profiling

Before implementing a disposal plan, it is critical to understand the physical and chemical parameters of the compound. Zofenoprilat N-Ethyl Succinimide is a complex impurity adduct of Zofenoprilat, the active free sulfhydryl metabolite of the ACE inhibitor Zofenopril 1[1].

Table 1: Quantitative & Logistical Data Summary

PropertySpecification
Chemical Name Zofenoprilat N-Ethyl Succinimide
CAS Number 1217526-22-1
Molecular Formula C₂₁H₂₆N₂O₅S₂
Molecular Weight 450.57 g/mol
Physical State Off-White Solid
Storage Conditions 2-8 °C (Refrigerator)
Environmental Hazard Very toxic to aquatic life with long-lasting effects

(Data supported by [Allmpus][1] and [Pharmaffiliates][2])

The Mechanistic Causality of Disposal

Understanding why standard disposal methods fail is the foundation of laboratory safety.

The Risk of Aquatic Toxicity: Compounds in the Zofenopril family are classified as highly toxic to aquatic ecosystems, carrying the risk of long-lasting adverse environmental effects 3[3]. The synthetic thioether and succinimide structures in this molecule are highly resistant to the standard microbial degradation processes utilized in municipal wastewater treatment plants. Flushing even trace amounts down the drain can lead to bioaccumulation and severe ecological disruption. Consequently, sewer and drain disposal are strictly prohibited 4[4].

The Risk of Thermal Degradation Byproducts: Zofenoprilat N-Ethyl Succinimide contains multiple heteroatoms, specifically sulfur (in the thioether linkages) and nitrogen (in the pyrrolidine and succinimide rings)[1]. If this compound is disposed of in a standard landfill or subjected to low-temperature burning, it undergoes incomplete thermal degradation. This releases highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx) into the atmosphere. Therefore, the only scientifically validated method for its destruction is high-temperature chemical incineration [3].

Standard Operating Procedure (SOP) for Disposal

Implement the following step-by-step methodologies to ensure safe containment, spill management, and final destruction.

Phase 1: Routine Waste Segregation & Containment
  • Primary Containment: Collect all unused product, contaminated labware (e.g., pipette tips, weighing boats), and expired analytical solutions in a chemically compatible, sealable hazardous waste container. Do not mix with strong oxidizing agents, as the thioether groups are prone to rapid, potentially exothermic oxidation.

  • Labeling: Clearly label the container with "Hazardous Pharmaceutical Waste: Zofenoprilat N-Ethyl Succinimide" and affix the GHS09 (Environmentally Damaging) warning symbol.

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from direct light until collection by your institutional Environmental Health and Safety (EHS) department.

Phase 2: Emergency Spill Management Protocol

Spills require immediate, specific actions to prevent aerosolization and accidental environmental release 4[4].

  • Dry Spills (Powder): Do not sweep with a standard broom. Sweeping aerosolizes the fine particulate matter, creating a severe inhalation hazard. Instead, gently clean the area using a vacuum equipped with a High-Efficiency Particulate Air (HEPA) filter. Transfer the collected powder directly to the hazardous waste container.

  • Wet Spills (Solutions in Methanol/DMSO): Contain the spill using an inert, non-combustible absorbent material such as vermiculite or dry sand. Avoid using combustible materials like paper towels for large solvent spills to minimize fire risks.

  • Decontamination: Wash the affected surface thoroughly with soap and water. Collect all wash water using absorbents and treat it as hazardous waste; do not flush the decontamination wash water down the drain.

Phase 3: Final Destruction (Incineration)
  • EHS Transfer: Transfer the sealed, labeled containers to a licensed professional hazardous waste disposal service.

  • High-Temperature Incineration: Ensure the disposal facility dissolves or mixes the material with a combustible solvent and processes it in a chemical incinerator equipped with an afterburner and scrubber 3[3]. The afterburner guarantees the complete thermal destruction of the complex organic framework, while the alkaline scrubber neutralizes the acidic SOx and NOx exhaust gases generated from the sulfur and nitrogen heteroatoms.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: Zofenoprilat N-Ethyl Succinimide SpillCheck Is it a spill or routine waste? Start->SpillCheck Routine Routine Lab Waste (Vials, PPE, Solutions) SpillCheck->Routine Routine Spill Accidental Spill (Dry or Wet) SpillCheck->Spill Spill Collection Segregate in Sealed, Labeled Hazardous Container Routine->Collection SpillCleanup HEPA Vacuum (Dry) or Inert Absorbent (Wet) Spill->SpillCleanup EHS Transfer to Institutional EHS Collection->EHS SpillCleanup->Collection Incineration High-Temp Incineration (with Afterburner/Scrubber) EHS->Incineration

Workflow for Zofenoprilat N-Ethyl Succinimide waste segregation and disposal.

References

  • BenchChem Technical Support Team.Safeguarding Researchers: A Comprehensive Guide to Handling Zofenoprilat. Benchchem.com.
  • Chemsrc.Zofenopril calcium | CAS#:81938-43-4. Chemsrc.com.
  • Allmpus.Zofenoprilat N-Ethyl Succinimide / Zofenoprilat NES Adduct. Allmpus.com.
  • Pharmaffiliates.CAS No : 1217526-22-1 | Product Name : Zofenoprilat N-Ethyl Succinimide. Pharmaffiliates.com.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.